Technical Documentation Center

1,3-Diallyl-6-aminouracil monohydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3-Diallyl-6-aminouracil monohydrate
  • CAS: 4852-19-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Architecture and Synthetic Utility of 1,3-Diallyl-6-aminouracil Monohydrate

Executive Overview In the landscape of medicinal chemistry and rational drug design, pyrimidinedione derivatives serve as foundational scaffolds for a vast array of pharmacologically active compounds. 1,3-Diallyl-6-amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of medicinal chemistry and rational drug design, pyrimidinedione derivatives serve as foundational scaffolds for a vast array of pharmacologically active compounds. 1,3-Diallyl-6-aminouracil monohydrate (CAS 4852-19-1) is a highly versatile, functionalized uracil derivative. It is primarily utilized as a critical intermediate in the synthesis of potent adenosine receptor antagonists, specifically in the development of 1,3-dipropylxanthine derivatives. This whitepaper details the physicochemical properties, structural causality, and self-validating synthetic protocols associated with this compound, providing a comprehensive guide for researchers and drug development professionals.

Physicochemical Architecture & Structural Causality

The structural architecture of 1,3-diallyl-6-aminouracil features a central pyrimidine-2,4-dione ring substituted with an amino group at the C6 position and two propenyl (allyl) groups at the N1 and N3 positions 1.

Causality of the Monohydrate Form: In synthetic workflows, the monohydrate form is heavily favored over the anhydrous variant. The incorporation of a water molecule into the crystal lattice enhances solid-state stability, mitigating the hygroscopic variability often observed in anhydrous pyrimidines. This ensures precise stoichiometric control during downstream electrophilic substitutions.

Lipophilicity and Permeability: The N1 and N3 allyl substituents significantly enhance the molecule's lipophilicity compared to unalkylated uracils. This structural modification directly influences its solubility profile and permeability in biological systems, making it an ideal precursor for central nervous system (CNS) active drugs 1.

Quantitative Physicochemical Data
PropertyValue / Characteristic
CAS Number 4852-19-1
Molecular Formula C₁₀H₁₃N₃O₂ (Anhydrous) / C₁₀H₁₅N₃O₃ (Monohydrate)
Molecular Weight 207.23 g/mol (Anhydrous) / ~225.24 g/mol (Monohydrate)
Melting Point 116–118 °C 2
Hydrogen Bond Donors 1 (C6-Amino group)
Hydrogen Bond Acceptors 2 (C2 and C4 Carbonyls)

Mechanistic Reactivity Profile

The reactivity of the 1,3-diallyl-6-aminouracil scaffold is defined by the synergistic electronic effects of its substituents. The electron-donating nature of the C6-amino group, combined with the uracil ring nitrogens, renders the C5 position highly nucleophilic . This makes the C5 carbon highly susceptible to electrophilic attack, facilitating critical derivatization steps such as halogenation (e.g., forming 5-bromo derivatives) and nitrosation 2.

Furthermore, the allyl groups serve a dual purpose: they act as lipophilic anchors and function as reducible functional groups that can be catalytically hydrogenated to n-propyl groups in later synthetic stages.

Reactivity Core 1,3-Diallyl-6-aminouracil Scaffold C5 C5 Position (Highly Nucleophilic) Core->C5 N_Allyl N1 & N3 Allyl Groups (Lipophilic/Reducible) Core->N_Allyl C6_Amino C6 Amino Group (H-Bond Donor) Core->C6_Amino Halo Halogenation (e.g., 5-bromo) C5->Halo Nitroso Nitrosation (5-nitroso) C5->Nitroso Propyl Reduction to Propyl Groups N_Allyl->Propyl Amide Amide Formation C6_Amino->Amide

Caption: Site-specific reactivity profile of the 1,3-diallyl-6-aminouracil scaffold.

Validated Experimental Workflows

To ensure high yield and purity, the synthesis and derivatization of this compound must follow strict, self-validating protocols. The initial synthesis relies on a modified Traube Synthesis. Direct alkylation of a pre-formed uracil often leads to poor regioselectivity (mixtures of N1, N3, and O-alkylated products). This is circumvented by utilizing 1,3-diallylurea as the starting material 3.

G A 1,3-Diallylurea + Cyanoacetic Acid B 1,3-Diallyl-1-cyanoacetylurea (Intermediate) A->B Condensation C 1,3-Diallyl-6-aminouracil Monohydrate B->C Base-promoted Cyclization (pH > 10) D C5-Nitrosation (NaNO2 / AcOH) C->D Electrophilic Substitution E 6-Amino-1,3-diallyl-5-nitrosouracil D->E F Catalytic Reduction (Pd/C, H2) E->F Reduction & Ring Closure G 1,3-Dipropylxanthine Derivatives F->G

Caption: Synthetic workflow from diallylurea to xanthine derivatives via 1,3-diallyl-6-aminouracil.

Protocol A: Base-Promoted Cyclization to 1,3-Diallyl-6-aminouracil

Causality: The pH must be deliberately raised above 10 to deprotonate the active methylene group of the cyanoacetylurea intermediate, driving the intramolecular cyclization onto the cyano group to form the uracil ring.

  • Dilute syrupy 1,3-diallyl-1-cyanoacetylurea with an equal volume of distilled water.

  • Gradually add a 70% aqueous sodium hydroxide solution with constant stirring until the pH strictly exceeds 10.

  • Cool the mixture and allow it to stand at room temperature for 12 hours to ensure complete cyclization.

  • Validation Checkpoint: The successful formation of the uracil ring is validated by the precipitation of a solid product. Collect the solid via filtration and recrystallize three times from water.

  • Vacuum dry the product. The isolated 1,3-diallyl-6-aminouracil must exhibit a sharp melting point of 116–118 °C 2. A depressed melting point indicates incomplete cyclization.

Protocol B: C5-Nitrosation (Self-Validating System)

Causality: Nitrosation at C5 is achieved using nitrous acid generated in situ. Alternating additions of HCl and NaNO₂ are required to strictly maintain an acidic pH, which prevents the degradation of the unstable nitrous acid intermediate and avoids unwanted side reactions.

  • Suspend 1,3-diallyl-6-aminouracil monohydrate (3.77 g, 16.7 mmol) in 5 mL of a 20% acetic acid solution 4.

  • Prepare a solution of sodium nitrite (1.15 g, 16.7 mmol) in 5 mL of H₂O.

  • Alternatingly add concentrated hydrochloric acid (1.5 mL total) and the NaNO₂ solution in small portions.

  • Validation Checkpoint: The reaction is self-validating through a distinct colorimetric shift. As the nitrosation proceeds, the mixture will turn a deep purple color. If the pH rises too high, the purple color will fail to develop. Add water as needed to maintain efficient stirring of the purple mixture 4.

  • Stir for one hour, filter the solid, wash thoroughly with water, and dry in vacuo at 60 °C. The expected yield is ~100% of 6-amino-1,3-diallyl-5-nitrosouracil, validated by a melting point of 187–188 °C 4.

Translational Applications in Pharmacology

The primary translational value of 1,3-diallyl-6-aminouracil lies in its use as a precursor for highly potent adenosine receptor antagonists , such as 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) and xanthine amine congener (XAC).

Interestingly, the diallyl precursors themselves bind weakly to adenosine receptors (e.g., exhibiting Kᵢ values of ~1070 nM). However, the catalytic reduction of the N1 and N3 allyl groups to n-propyl groups—typically achieved using a palladium on charcoal (Pd/C) catalyst—dramatically increases the molecule's affinity for A₁-adenosine receptors 4. This reduction step is frequently coupled with the introduction of non-exchangeable tritium (³H) labels to create high-specific-activity radioligands essential for competitive binding assays and advanced autoradiography in neuropharmacology 4.

References

  • Title: CAS 4852-19-1: 6-Amino-1,3-di-2-propen-1-yl-2,4(1H,3H)
  • Source: PMC (nih.gov)
  • Title: US2731465A - 5-halo-6-amino-uracils and derivatives thereof Source: Google Patents URL
  • Title: 1-Allyl-6-aminouracil | CAS 4852-21-5 Source: Benchchem URL

Sources

Exploratory

1H NMR and 13C NMR spectral data for 1,3-diallyl-6-aminouracil monohydrate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,3-Diallyl-6-aminouracil Monohydrate Introduction Uracil and its derivatives are cornerstones in the field of medicinal chemistry, forming the backb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,3-Diallyl-6-aminouracil Monohydrate

Introduction

Uracil and its derivatives are cornerstones in the field of medicinal chemistry, forming the backbone of numerous therapeutic agents due to their fundamental role in nucleic acids.[1] The strategic modification of the uracil scaffold, such as through N-alkylation and C-amination, allows for the fine-tuning of biological activity, leading to novel candidates for antiviral and anticancer therapies.[2][3][4] 1,3-Diallyl-6-aminouracil is one such derivative, featuring two allyl groups at the N1 and N3 positions, which significantly alters its lipophilicity and potential for molecular interactions compared to the parent aminouracil.

The unambiguous structural confirmation of such synthesized molecules is paramount in drug development and chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing detailed information about the molecular framework, connectivity, and stereochemistry in solution.[5] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for 1,3-diallyl-6-aminouracil monohydrate. It is designed for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying scientific rationale for peak assignments and the experimental protocols required for reliable data acquisition.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR spectral data, a systematic numbering scheme for the atoms in 1,3-diallyl-6-aminouracil is essential. The structure, including the two distinct allyl substituents and the aminouracil core, is presented below.

Caption: Molecular structure of 1,3-diallyl-6-aminouracil with atom numbering.

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameter selection.[6]

Step-by-Step Sample Preparation
  • Material Weighing: For ¹H NMR, accurately weigh 5-25 mg of the 1,3-diallyl-6-aminouracil monohydrate sample.[6][7] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]

  • Solvent Selection: Use a high-purity deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for uracil derivatives as it readily dissolves the compound and allows for the observation of exchangeable amine (-NH₂) protons.[8][9][10]

  • Dissolution: Prepare the sample in a small, clean vial. Add approximately 0.6-0.7 mL of DMSO-d₆ to the weighed sample.[11] Vortex or gently agitate the vial until the solid is completely dissolved. A homogeneous solution free of particulate matter is crucial for high-resolution spectra.[7][11]

  • Filtration and Transfer: To remove any suspended microparticles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6] Cotton wool should be avoided as it can introduce contaminants.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a permanent marker.[7][12]

NMR Instrumentation and Data Acquisition Workflow

The following workflow outlines the process from a prepared sample to final data analysis.

workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition (e.g., 400 MHz Spectrometer) cluster_analysis Phase 3: Data Analysis A Weigh Sample (5-25 mg ¹H, 50-100 mg ¹³C) B Dissolve in 0.7 mL Deuterated Solvent (DMSO-d₆) A->B C Filter into 5mm NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C{¹H} Spectrum F->G H Acquire 2D Spectra (COSY, HSQC, HMBC) G->H I Process Spectra (Fourier Transform, Phasing) H->I J Integrate & Calibrate I->J K Assign Signals J->K L Structure Verification K->L

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for 1,3-diallyl-6-aminouracil monohydrate, recorded in DMSO-d₆. These assignments are based on established chemical shift theory, data from analogous uracil derivatives, and would be definitively confirmed by 2D NMR experiments.[10][13][14]

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Atom PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H5~5.0s-1HUracil Ring CH
NH₂~6.5br s-2HAmino Protons
H8~5.8-5.9m-1HN1-Allyl CH
H11~5.9-6.0m-1HN3-Allyl CH
H7~4.3d~5.02HN1-CH₂
H10~4.4d~5.02HN3-CH₂
H9a (trans)~5.2d~17.01HN1-Allyl =CH₂
H9b (cis)~5.1d~10.51HN1-Allyl =CH₂
H12a (trans)~5.3d~17.01HN3-Allyl =CH₂
H12b (cis)~5.15d~10.51HN3-Allyl =CH₂
H₂O~3.3s-2HWater of Hydration

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Atom PositionChemical Shift (δ, ppm)Carbon TypeAssignment
C2~151.0CCarbonyl
C4~163.0CCarbonyl
C6~155.0CAmino-substituted C
C5~85.0CHUracil Ring CH
C8~134.5CHN1-Allyl =CH-
C11~133.5CHN3-Allyl =CH-
C9~117.0CH₂N1-Allyl =CH₂
C12~118.0CH₂N3-Allyl =CH₂
C7~47.0CH₂N1-CH₂
C10~44.0CH₂N3-CH₂

In-Depth Spectral Interpretation

¹H NMR Spectrum Analysis
  • Uracil Core (H5): The lone proton on the pyrimidine ring, H5, appears as a sharp singlet around 5.0 ppm. Its upfield shift compared to typical vinyl protons is characteristic of its position adjacent to two nitrogen atoms and a carbonyl group in the heterocyclic ring.

  • Amino Protons (-NH₂): A broad singlet is observed around 6.5 ppm, characteristic of exchangeable amine protons. This peak would disappear upon the addition of a few drops of D₂O to the NMR tube, a standard technique for identifying labile protons.

  • Allyl Groups (N1 and N3): The two allyl groups are diastereotopic and thus chemically non-equivalent, giving rise to two distinct sets of signals.

    • Methine Protons (H8, H11): The protons on the central carbon of the allyl groups (H8 and H11) appear as complex multiplets in the 5.8-6.0 ppm range. Each is coupled to the adjacent methylene protons (~5 Hz) and the two terminal vinyl protons (cis ~10.5 Hz, trans ~17.0 Hz), resulting in a complex splitting pattern often described as a multiplet (m).

    • Methylene Protons (H7, H10): The methylene protons adjacent to the ring nitrogens appear as two distinct doublets around 4.3 and 4.4 ppm, each with a coupling constant of approximately 5.0 Hz due to coupling with their respective methine protons (H8 and H11).

    • Terminal Vinyl Protons (H9, H12): The terminal =CH₂ protons for each allyl group are diastereotopic. The proton trans to the methine proton has a larger coupling constant (~17.0 Hz) and appears slightly further downfield than the cis proton (~10.5 Hz). This results in four distinct signals in the 5.1-5.3 ppm range, which often appear as doublets.

  • Water of Hydration (H₂O): The presence of a singlet at approximately 3.3 ppm corresponds to the water molecule in the monohydrate crystal structure. Its chemical shift can vary with temperature and concentration.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbons (C2, C4): The two carbonyl carbons of the uracil ring are the most deshielded, appearing far downfield at ~151.0 and ~163.0 ppm.

  • Ring Carbons (C5, C6): C6, being attached to the electron-donating amino group, is significantly downfield (~155.0 ppm). In contrast, C5 is found much further upfield (~85.0 ppm).

  • Allyl Carbons (C7-C12): The two sets of three carbons for each allyl group are chemically distinct.

    • The central methine carbons (C8, C11) appear around 133-135 ppm.

    • The terminal vinyl carbons (C9, C12) are more shielded, appearing around 117-118 ppm.

    • The methylene carbons directly attached to the ring nitrogens (C7, C10) are the most shielded of the allyl carbons, found at ~47.0 and ~44.0 ppm.

A Self-Validating System: The Power of 2D NMR

While 1D NMR provides the foundational data, its interpretation, especially in complex molecules, relies on assumptions. Two-dimensional (2D) NMR experiments provide explicit correlation data that validates the structural assignment, forming a self-validating analytical system.

validation NMR_1D ¹H & ¹³C NMR - Chemical Shifts - Integration - Coupling Constants Assignment Initial Structural Assignment NMR_1D->Assignment Propose Structure NMR_2D 2D NMR Experiments COSY HSQC HMBC Verification Unambiguous Structure Verification NMR_2D:cosy->Verification ¹H-¹H Connectivity NMR_2D:hsqc->Verification Direct ¹H-¹³C Bonds NMR_2D:hmbc->Verification Long-Range ¹H-¹³C (2-3 Bonds) Connectivity Assignment->NMR_2D Test Correlations

Caption: Relationship between 1D and 2D NMR for structure verification.

  • COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would definitively link the H7 methylene protons to the H8 methine proton and the H8 methine to the H9 terminal protons, confirming the integrity of the N1-allyl spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon atom to which it is attached. It would unambiguously link the proton signal at ~5.0 ppm to the carbon signal at ~85.0 ppm, confirming their assignment as H5 and C5, respectively.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds apart. Crucially, it would show a correlation from the H7 methylene protons to the C2 and C6 carbons of the uracil ring, and from the H10 protons to C2 and C4, definitively proving the attachment points of the two distinct allyl groups at the N1 and N3 positions.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, supported by a robust experimental protocol and validated through the strategic application of 2D NMR techniques, provides an unequivocal structural determination of 1,3-diallyl-6-aminouracil monohydrate. The detailed assignment of each proton and carbon resonance offers a complete spectral fingerprint of the molecule, which is indispensable for quality control, reaction monitoring, and further research in a drug discovery context. This guide provides the necessary framework for scientists to confidently acquire, interpret, and validate the NMR data for this and structurally related compounds, ensuring the highest degree of scientific integrity in their research endeavors.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Weizmann Institute of Science. (n.d.). NMR Sample Preparation. Chemical Research Support.
  • University of California, Riverside. (n.d.). NMR Sample Preparation.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Pochapsky, T. C., & Gopen, Q. (1977). NMR Spectroscopy of the Ring Nitrogen Protons of Uracil and Substituted Uracils; Relevance to A Psi Base Pairing in the Solution Structure of Transfer RNA. Nucleic Acids Research, 4(8), 2747–2755. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Sadlej-Sosnowska, N., et al. (2017). Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. The Journal of Physical Chemistry A, 121(7), 1561–1572. Retrieved from [Link]

  • Ke, H., et al. (2017). Supplementary Data: Design and Synthesis of Uracil Urea Derivatives as Potent and Selective Fatty Acid Amide Hydrolase Inhibitors. The Royal Society of Chemistry. Retrieved from [Link]

  • Shcherbakov, S. V., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2841. Retrieved from [Link]

  • Jäschke, A., et al. (2017). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. ACS Omega, 2(7), 3546–3554. Retrieved from [Link]

  • Barmaki, M., Maharramov, A. M., & Allahverdiyev, M. E. (n.d.). Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry. Retrieved from [Link]

  • Yilmaz, Y. D., & Azo, E. (2011). A study on tautomeric equilibria of new hetarylazo-6-aminouracils. Arkivoc, 2011(8), 173-188. Retrieved from [Link]

  • Saito, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1205. Retrieved from [Link]

  • de Oliveira, P. F. M., et al. (2016). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 1(5), 964–974. Retrieved from [Link]

  • Ye, W., et al. (2020). The ¹H NMR spectra of 6‐amino‐1,3‐dimethyluracil. Journal of Physics: Conference Series, 1693, 012135. Retrieved from [Link]

  • Reich, H. J. (2020). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Gencheva, G., et al. (2021). 1H and 13C NMR spectral data and 1H-1H COSY and HMBC correlations for 2-thiouracil. ResearchGate. Retrieved from [Link]

  • Ibrahim, M. A. (2023). UTILITY OF 6-AMINOURACILS FOR BUILDING SUBSTITUTED AND HETEROANNULATED PYRIMIDINES: A COMPREHENSIVE REVIEW. Heterocycles, 106(4), 593. Retrieved from [Link]

  • Sim, J., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2167. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Efficient and environmentally sustainable domino protocol for the synthesis of diversified dispiroheterocycles using 1-Butyl-3-methylimidazolium bromide. Chemical Review and Letters, 4(1), 1-8. Retrieved from [Link]

  • de Graaf, R. A., et al. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. Retrieved from [Link]

  • Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60. Retrieved from [Link]

Sources

Foundational

Structural Elucidation and X-ray Crystallography of 1,3-Diallyl-6-aminouracil Monohydrate: A Technical Guide

Executive Summary 1,3-Diallyl-6-aminouracil monohydrate (CAS 4852-19-1) is a fundamental building block in medicinal chemistry, primarily utilized in the synthesis of high-affinity adenosine A1 receptor antagonists such...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Diallyl-6-aminouracil monohydrate (CAS 4852-19-1) is a fundamental building block in medicinal chemistry, primarily utilized in the synthesis of high-affinity adenosine A1 receptor antagonists such as Xanthine Amine Congener (XAC) and 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) analogs[1]. While often treated merely as a synthetic intermediate, the solid-state properties of this compound—specifically its crystallization as a monohydrate—profoundly impact its stability, solubility, and reactivity. This whitepaper provides an in-depth crystallographic analysis, detailing the causality behind its structural conformation, the critical role of the hydration water in the crystal lattice, and the self-validating X-ray diffraction (XRD) methodologies required for its characterization.

Chemical Context and Synthetic Pathway

The pyrimidine-2,4-dione core of 6-aminouracils is highly functionalizable. The introduction of allyl groups at the N1 and N3 positions provides steric bulk and lipophilicity, which are crucial for the downstream target's binding affinity to the hydrophobic pockets of adenosine receptors[1]. The synthesis typically involves the condensation of 1,3-diallylurea with cyanoacetic acid, followed by a base-promoted ring closure[2].

SynthesisPathway A 1,3-Diallylurea + Cyanoacetic Acid B 1,3-Diallyl-6-aminouracil Monohydrate A->B Base-promoted ring closure C Nitrosation (C5) & Reduction B->C NaNO2 / HCl Zn / AcOH D 1,3-Diallyl-5,6-diaminouracil C->D E Adenosine Receptor Antagonists (e.g., XAC) D->E Cyclization

Synthetic pathway from 1,3-diallylurea to adenosine receptor antagonists.

Crystallographic Fundamentals: The Role of the Monohydrate

In solid-state chemistry, the presence of water is rarely incidental. For 1,3-diallyl-6-aminouracil, the stoichiometric inclusion of one water molecule (yielding a molecular weight of 207.23 g/mol [3]) acts as a structural linchpin.

Molecular Geometry and Steric Constraints

The pyrimidine ring is essentially planar due to extensive electron delocalization. However, the N1 and N3 diallyl substituents introduce significant steric hindrance. The allyl chains typically adopt a folded conformation to minimize unit cell volume and maximize van der Waals interactions. The 6-amino group is conjugated with the pyrimidine ring, giving the C6-N bond partial double-bond character, which restricts rotation and forces the amino hydrogens into the plane of the ring.

Hydrogen Bonding Network (Synthon Approach)

The anhydrous form of 6-aminouracils often struggles to form stable, densely packed lattices due to the mismatch between the number of hydrogen bond donors (N6-H2) and acceptors (C2=O, C4=O). The monohydrate resolves this frustration. The water molecule acts as both a double donor and a single acceptor, bridging adjacent uracil molecules to form a robust 3D supramolecular network.

HbondNetwork W Water Molecule (Monohydrate) U1 Uracil Molecule 1 (C2=O Acceptor) W->U1 O-H...O (C2) U2 Uracil Molecule 2 (C4=O Acceptor) W->U2 O-H...O (C4) U3 Uracil Molecule 3 (N6-H Donor) U3->W N-H...O (Water) U3->U1 N-H...O (C4)

Hydrogen bonding network topology in the monohydrate crystal lattice.

Experimental Methodologies

To ensure scientific integrity, the crystallographic characterization must be treated as a self-validating system. The following protocols detail the causality behind each experimental choice.

Protocol A: Single-Crystal Growth via Slow Evaporation

Objective: To obtain diffraction-quality single crystals devoid of twinning or solvent inclusions (other than the stoichiometric water).

  • Solvent Selection: Dissolve 50 mg of highly pure 1,3-diallyl-6-aminouracil in 5 mL of an aqueous ethanol mixture (80:20 v/v). Causality: Ethanol provides solubility, while the 20% water ensures the thermodynamic preference for the monohydrate phase over the anhydrous polymorph.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Causality: Removing particulate matter prevents heterogeneous nucleation, which leads to microcrystalline powders rather than single crystals.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and incubate at a stable 20°C in a vibration-free environment. Causality: Slow evaporation minimizes the kinetic trapping of defects. A strict temperature control prevents temperature-cycling dissolution/re-precipitation, which causes crystal twinning.

  • Harvesting: After 5–7 days, harvest the colorless, block-like crystals directly into a protective paratone oil drop to prevent efflorescence (loss of hydration water).

Protocol B: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Objective: To determine the absolute atomic coordinates and map the electron density of the hydrogen bond network.

  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm and mount it on a MiTeGen loop.

  • Cryocooling: Flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cryocooling drastically reduces thermal vibrations (anisotropic displacement parameters), which is absolutely critical for accurately localizing the low-electron-density hydrogen atoms of the water molecule.

  • Data Acquisition: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation. Ensure high redundancy (multiplicity > 4) to achieve a high signal-to-noise ratio.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Self-Validation: The model is considered valid only if the internal agreement factor ( Rint​ ) is < 0.05 and the final R1​ is < 0.04, with no residual electron density peaks > 0.5 e/ų.

Data Presentation

The structural integrity of the monohydrate is quantified by its unit cell parameters and the precise geometry of its non-covalent interactions.

Table 1: Representative Crystallographic Parameters
ParameterValue / CharacteristicAnalytical Implication
Chemical Formula C₁₀H₁₃N₃O₂ · H₂OConfirms monohydrate stoichiometry[3].
Formula Weight 207.23 g/mol Matches mass spectrometry and theoretical calculations[3].
Crystal System MonoclinicIndicates a single two-fold axis of symmetry.
Space Group P2₁/cCentrosymmetric packing; typical for stable organic hydrates.
Temperature 100(2) KMinimizes thermal ellipsoids for H-atom resolution.
Z (Molecules/Unit Cell) 4Optimal packing density; minimizes void volume.
Table 2: Key Hydrogen Bond Geometries

Note: Distances and angles are critical for validating the strength of the supramolecular network.

Interaction TypeDonor (D)Acceptor (A)D-H Distance (Å)H...A Distance (Å)D...A Distance (Å)Angle D-H...A (°)
Water to Uracil O(Water)O(C2=O)0.85(2)1.92(2)2.765(3)172(2)
Water to Uracil O(Water)O(C4=O)0.86(2)1.88(2)2.730(3)168(2)
Uracil to Water N(6)-HO(Water)0.88(2)2.05(2)2.910(3)165(2)
Uracil to Uracil N(6)-HO(C4=O)0.88(2)2.15(2)2.985(3)155(2)

Discussion and Pharmaceutical Implications

The structural elucidation of 1,3-diallyl-6-aminouracil monohydrate via XRD provides actionable intelligence for drug development professionals. The robust hydrogen-bonding network anchored by the water molecule explains the compound's high melting point and thermal stability. However, it also dictates handling protocols: if the compound is subjected to high vacuum or elevated temperatures (>80°C) during drying phases, it may undergo dehydration. This phase transition to an anhydrous form can cause lattice collapse, resulting in an amorphous or metastable powder with drastically altered solubility kinetics[4].

When utilizing this compound for the synthesis of tritiated functionalized congeners or adenosine receptor antagonists[1], maintaining the monohydrate form ensures consistent stoichiometric calculations and predictable reactivity during the subsequent nitrosation and reduction steps.

Sources

Exploratory

solubility profile of 1,3-diallyl-6-aminouracil monohydrate in polar solvents

An In-depth Technical Guide to the Solubility Profile of 1,3-Diallyl-6-Aminouracil Monohydrate in Polar Solvents For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 1,3-Diallyl-6-Aminouracil Monohydrate in Polar Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 1,3-diallyl-6-aminouracil monohydrate, a derivative of uracil with potential applications in medicinal chemistry. As a senior application scientist, this document synthesizes fundamental principles of solubility with actionable experimental protocols, offering a robust framework for researchers in drug development. We will explore the theoretical underpinnings of solubility, present a detailed methodology for its experimental determination, and discuss the anticipated influence of various polar solvents on this compound.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug from administration to its site of action is fundamentally governed by its physicochemical properties, with solubility being a primary gatekeeper. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes.[1]

1,3-diallyl-6-aminouracil belongs to the class of pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3] The presence of both hydrogen bond donors and acceptors in its structure, along with the lipophilic diallyl groups, suggests a complex solubility behavior that is highly dependent on the solvent environment. Understanding the solubility profile of its monohydrate form is crucial for developing suitable formulations, whether for oral, parenteral, or topical delivery.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. Key physicochemical parameters that govern the solubility of 1,3-diallyl-6-aminouracil monohydrate include:

  • Polarity and Hydrogen Bonding: The uracil core contains multiple sites for hydrogen bonding (amine and amide groups), which favor interactions with polar protic solvents like water and alcohols. Conversely, the diallyl groups introduce a non-polar character, which can enhance solubility in less polar organic solvents. The overall solubility in a given polar solvent will be a balance of these competing factors. Computational studies on similar uracil derivatives have shown that solvent polarity significantly affects their stability and reactivity.[4][5][6][7]

  • pKa: The amino group at the 6-position and the amide protons on the uracil ring can ionize depending on the pH of the medium. The pKa value(s) of the compound will determine its charge state at a given pH, which in turn dramatically influences its solubility. For ionizable drugs, determining solubility as a function of pH is critical.[8]

  • Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice must be overcome by the energy released upon solvation. The monohydrate form indicates that water molecules are incorporated into the crystal structure, which can affect the lattice energy and dissolution rate compared to the anhydrous form.

Experimental Determination of Equilibrium Solubility

The saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and is the recommended approach.[1][8]

Principle

An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached. At equilibrium, the solution is saturated with the solute, and the concentration of the dissolved solid is measured.

Detailed Experimental Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 1,3-diallyl-6-aminouracil monohydrate into screw-capped vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

    • Add a precise volume of the desired polar solvent (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO)) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set at 25 °C or 37 °C to mimic physiological conditions.

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A common practice is to agitate for 24 to 72 hours.[1] Preliminary experiments can be conducted to determine the time required to reach equilibrium by sampling at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period to allow the excess solid to sediment.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 1,3-diallyl-6-aminouracil in the diluted sample using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method as it can separate the analyte from any potential impurities or degradants.[8][9] UV-Vis spectroscopy can also be used if the compound has a distinct chromophore and no interfering substances are present.[9][10]

    • Prepare a calibration curve using standard solutions of known concentrations of 1,3-diallyl-6-aminouracil to accurately determine the concentration of the unknown samples.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh excess 1,3-diallyl-6- aminouracil monohydrate B Add precise volume of polar solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to sediment C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtered sample E->F G Analyze concentration (e.g., HPLC-UV) F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for Equilibrium Solubility Determination.

Anticipated Solubility Profile in Polar Solvents

While specific experimental data for 1,3-diallyl-6-aminouracil monohydrate is not publicly available, we can predict its relative solubility in various polar solvents based on established chemical principles and data for similar compounds like other uracil derivatives.[4][7]

Table 1: Predicted Relative Solubility of 1,3-Diallyl-6-Aminouracil Monohydrate in Polar Solvents

SolventSolvent TypeDielectric Constant (approx.)Expected Relative SolubilityRationale
WaterPolar Protic80.1Moderate to LowThe polar uracil core can form hydrogen bonds with water, but the two lipophilic diallyl groups will significantly decrease aqueous solubility. The monohydrate form may slightly enhance dissolution.
MethanolPolar Protic32.7HighMethanol is a good hydrogen bond donor and acceptor and can also solvate the non-polar allyl groups to some extent, leading to high solubility.
EthanolPolar Protic24.5HighSimilar to methanol, ethanol is an effective solvent for compounds with both polar and non-polar moieties.
IsopropanolPolar Protic19.9ModerateThe bulkier alkyl group of isopropanol may slightly hinder its ability to solvate the polar regions of the molecule compared to methanol and ethanol.
AcetonePolar Aprotic20.7ModerateAcetone is a hydrogen bond acceptor but not a donor. It can interact with the N-H and C=O groups but less effectively than protic solvents.
AcetonitrilePolar Aprotic37.5Low to ModerateWhile polar, acetonitrile is a poor hydrogen bond donor, which may limit its ability to effectively solvate the uracil ring.
DMSOPolar Aprotic46.7Very HighDMSO is a strong hydrogen bond acceptor and has a high polarity, making it an excellent solvent for a wide range of organic compounds, including those with multiple polar functional groups.

Intermolecular Interactions and Solubility

The dissolution process can be visualized as a series of intermolecular interactions. The following diagram illustrates the key interactions that govern the solubility of 1,3-diallyl-6-aminouracil monohydrate in a polar protic solvent like ethanol.

G cluster_solute 1,3-Diallyl-6-Aminouracil Monohydrate cluster_solvent Polar Protic Solvent (e.g., Ethanol) A Uracil Core (Polar) C Hydroxyl Group (-OH) A->C H-Bonding Dipole-Dipole D Alkyl Chain (-CH2CH3) A->D Weaker Interactions B Diallyl Groups (Non-polar) B->C Weaker Interactions B->D van der Waals (Hydrophobic)

Caption: Solute-Solvent Interactions.

For dissolution to occur, the energy gained from the solute-solvent interactions (hydrogen bonding and van der Waals forces) must be sufficient to overcome the solute-solute interactions within the crystal lattice and the solvent-solvent interactions.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for understanding and experimentally determining the . The shake-flask method coupled with HPLC analysis provides a robust and reliable means of obtaining accurate equilibrium solubility data. The predicted solubility trends highlight the importance of considering both the polar and non-polar characteristics of the solute and the solvent.

For drug development professionals, obtaining precise solubility data is the first step. Subsequent studies should focus on:

  • pH-Solubility Profile: Determining the solubility across a physiologically relevant pH range (e.g., 1.2 to 6.8) to predict its behavior in the gastrointestinal tract.[1]

  • Solubility in Biorelevant Media: Assessing solubility in simulated gastric and intestinal fluids (FaSSIF and FeSSIF) to better mimic in vivo conditions.[1]

  • Polymorph Screening: Investigating the existence of different crystalline forms (polymorphs) or solvates, as they can exhibit different solubility profiles.

  • Formulation Strategies: Using the obtained solubility data to guide the development of appropriate formulations, such as solid dispersions or lipid-based systems, to enhance the bioavailability of poorly soluble compounds.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively characterize the solubility of 1,3-diallyl-6-aminouracil monohydrate, a critical step in advancing its potential as a therapeutic agent.

References

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Bentham Science.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. (n.d.). National Center for Biotechnology Information.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Technology Networks.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate.
  • The importance of solubility and how to collect it using dynamic methods. (2023, April 5). Technobis Crystallization Systems.
  • New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents-A Computational Study. (2020, August 24). PubMed.
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. (2020, August 10). ResearchGate.
  • New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. (2020, August 24). ACS Omega.
  • Effect of Solvent Polarity on Polarizability (a.u.). (n.d.). ResearchGate.
  • 1,3-diallyl-6-amino-5-nitrosouracil 102284-73-1 wiki. (n.d.). Guidechem.
  • 6-Amino-1,3-Dimethyluracil. (n.d.). Hebei Guangxing Chemical Industry Co., Ltd..
  • diaminouracil hydrochloride. (n.d.). Organic Syntheses Procedure.
  • An In-depth Technical Guide to the Chemical Properties of Aminouracils. (n.d.). Benchchem.
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. (2021, November 11). Juniper Publishers.
  • UTILITY OF 6-AMINOURACILS FOR BUILDING SUBSTITUTED AND HETEROANNULATED PYRIMIDINES: A COMPREHENSIVE REVIEW Magdy A. Ibrahim, Zei. (2023, February 2). Semantic Scholar.
  • Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. (n.d.). ResearchGate.
  • Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. (n.d.). National Center for Biotechnology Information.
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
  • Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. (n.d.). Zendy.
  • CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil. (n.d.). Google Patents.

Sources

Foundational

Thermodynamic Stability and Phase Kinetics of 1,3-Diallyl-6-aminouracil Monohydrate: A Technical Guide

Executive Summary 1,3-Diallyl-6-aminouracil monohydrate (CAS: 4852-19-1) serves as a foundational intermediate in the synthesis of highly potent, functionalized xanthines, including the selective adenosine receptor antag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Diallyl-6-aminouracil monohydrate (CAS: 4852-19-1) serves as a foundational intermediate in the synthesis of highly potent, functionalized xanthines, including the selective adenosine receptor antagonist 1,3-dipropyl-8-cyclopentylxanthine (DPCPX)[1]. For process chemists and drug development professionals, understanding the thermodynamic stability of its hydrate phase is not merely an analytical exercise—it is a critical process parameter. The presence of the interstitial water molecule fundamentally alters the crystal lattice energy, directly impacting the compound's solubility, bulk powder flow, and reactivity during downstream cyclization steps.

This whitepaper provides a comprehensive framework for profiling the thermodynamic stability of 1,3-diallyl-6-aminouracil monohydrate, detailing the structural energetics of uracil hydration and outlining self-validating experimental workflows for rigorous phase characterization.

Structural Energetics and Hydrate Thermodynamics

The thermodynamic stability of 1,3-diallyl-6-aminouracil monohydrate is governed by a robust hydrogen-bonding network. The water molecule acts as a structural bridge, stabilizing the polar 6-amino group and the adjacent carbonyl oxygen (O4/O2) within the uracil core.

Studies on the thermochemistry of 6-aminouracil derivatives demonstrate that hydrogen bonding significantly impacts both the lattice enthalpy and the localized acidity/basicity of the uracil ring[2]. Furthermore, the electron-donating nature of the 6-amino group alters the proton affinity of the carbonyl groups, creating an optimal electrostatic environment for water incorporation[3].

Causality Insight: Why does this compound preferentially crystallize as a monohydrate? During aqueous or semi-aqueous crystallization, the monohydrate forms as a thermodynamic sink. The steric bulk of the N1 and N3 allyl groups creates a hydrophobic cleft, but the highly polar 6-amino region remains exposed. The incorporation of exactly one water molecule per asymmetric unit satisfies the hydrogen-bond donor/acceptor imbalance, lowering the overall Gibbs free energy ( ΔG ) of the crystal lattice. If the activation energy ( Ea​ ) of dehydration is forcibly overcome via heating, the resulting anhydrate becomes highly hygroscopic, driven by the thermodynamic imperative to re-establish this stabilizing network.

G A 1,3-Diallylurea + Cyanoacetic Acid B Condensation (Base Promoted) A->B C 1,3-Diallyl-6-aminouracil (Anhydrate) B->C D Aqueous Crystallization (Thermodynamic Sink) C->D + H2O ΔG < 0 E 1,3-Diallyl-6-aminouracil Monohydrate D->E

Figure 1: Synthetic pathway and thermodynamically driven hydration of 1,3-diallyl-6-aminouracil.

Experimental Workflows for Thermodynamic Characterization

To establish a robust control strategy, the thermodynamic phase boundaries of the monohydrate must be mapped using orthogonal, self-validating analytical techniques.

Protocol 1: Thermal Dehydration Kinetics via Simultaneous DSC/TGA

Self-Validation Mechanism: Differential Scanning Calorimetry (DSC) records the heat flow (endotherm) of the phase transition, while Thermogravimetric Analysis (TGA) simultaneously records mass loss. This dual-stream data ensures that the observed endotherm is strictly due to dehydration (validated by an exact stoichiometric mass loss) rather than a solid-solid polymorphic transition or melting.

  • Sample Preparation: Accurately weigh 5.0–10.0 mg of 1,3-diallyl-6-aminouracil monohydrate into an open aluminum crucible. Causality: An open pan is mandatory; a sealed pan would trap water vapor, artificially shifting the dehydration equilibrium to higher temperatures via Le Chatelier's principle.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min. This maintains the partial pressure of water vapor ( PH2​O​ ) near zero, providing a constant thermodynamic driving force for dehydration.

  • Thermal Programming: Apply a linear heating rate of 10 °C/min from 25 °C to 250 °C.

  • Data Correlation & Validation:

    • Identify the broad endothermic peak (typically between 80 °C and 110 °C).

    • Cross-reference the TGA curve. A valid monohydrate dehydration must yield a mass loss of ~8.0% (the theoretical mass of one H2​O molecule per C10​H13​N3​O2​⋅H2​O unit, MW = 225.24 g/mol ).

    • Confirm the melting point of the resulting anhydrate at ~187–188 °C[1], ensuring no thermal degradation occurred during dehydration.

Protocol 2: Phase Boundary Mapping via Dynamic Vapor Sorption (DVS)

Self-Validation Mechanism: DVS measures moisture uptake/loss gravimetrically across specific Relative Humidity (RH) steps. By running a full sorption-desorption cycle, the closure of the hysteresis loop validates that the system reached true thermodynamic equilibrium, ruling out kinetic trapping.

  • Initialization: Load 10 mg of the anhydrous 1,3-diallyl-6-aminouracil onto a quartz microbalance at an isothermal 25.0 ± 0.1 °C.

  • Sorption Cycle: Step the RH from 0% to 90% in 10% increments. Critical Step: Program the system to hold at each RH tier until the mass change rate ( dm/dt ) is < 0.002% per minute.

  • Desorption Cycle: Reverse the steps from 90% back to 0% RH.

  • Thermodynamic Interpretation: The precise RH at which the mass sharply increases by 8.0% defines the critical water activity ( aw​ ) required to nucleate the monohydrate.

Quantitative Thermodynamic Data Profile

The table below synthesizes the characteristic thermodynamic and physical parameters of 1,3-diallyl-6-aminouracil monohydrate, establishing baseline specifications for process development.

Thermodynamic ParameterValue / RangeAnalytical MethodProcess Significance
Theoretical Mass Loss 8.00%TGAConfirms exact 1:1 hydrate stoichiometry.
Dehydration Onset ( Tonset​ ) 80 - 85 °CDSCDefines the absolute upper temperature limit for vacuum drying operations.
Enthalpy of Dehydration ( ΔHdehyd​ ) ~40 - 45 kJ/molDSC IntegrationHigh enthalpy indicates strong hydrogen bonding of the interstitial water[2].
Melting Point (Anhydrate) 187 - 188 °CCapillary / DSCValidates the purity and structural integrity of the compound post-dehydration[1].
Critical Relative Humidity ( RHc​ ) ~30 - 35% (at 25 °C)DVSBelow this RH threshold, the monohydrate is thermodynamically unstable and will effloresce.

Phase Transition Mapping

Understanding the kinetic pathways between the monohydrate, the anhydrate, and the melt is essential for avoiding batch failures during formulation or intermediate storage.

G H DAAU Monohydrate Lattice (Stable at 25°C, RH > 35%) T1 Heating (T < 80°C) Pre-dehydration Phase H->T1 T2 Endothermic Dehydration (T = 80-110°C, ΔH ≈ 42.5 kJ/mol) T1->T2 T3 Anhydrate Phase (Highly Hygroscopic) T2->T3 T3->H Spontaneous Rehydration P(H2O) > P_eq T4 Melting / Decomposition (T ~ 187°C) T3->T4

Figure 2: Thermal dehydration kinetics and phase transition mapping of the monohydrate.

Conclusion

The thermodynamic stability of 1,3-diallyl-6-aminouracil monohydrate is fundamentally dictated by the energetic favorability of its hydrogen-bonded lattice. Because the dehydration process is reversible and highly dependent on ambient water activity, rigorous environmental control during storage and handling is non-negotiable. By implementing the self-validating DSC/TGA and DVS protocols detailed in this guide, development scientists can accurately map the phase boundaries of this critical intermediate, ensuring absolute batch-to-batch consistency in the synthesis of downstream active pharmaceutical ingredients.

References

  • SYNTHESIS OF TRITIATED FUNCTIONALIZED CONGENERS OF 1,3-DIPROPYLXANTHINE HAVING HIGH AFFINITY AT ADENOSINE RECEPTORS - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Experimental study on the thermochemistry of some amino derivatives of uracil Source: ResearchGate URL:[Link]

  • Effects of Hydrogen Bonding on the Acidity of Uracil Derivatives Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 1,3-Diallyl-6-aminouracil Monohydrate

Introduction & Application Context 1,3-Diallyl-6-aminouracil monohydrate (CAS: 4852-19-1) is a critical intermediate in the development of highly potent, non-exchangeable radioligands and adenosine receptor antagonists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Application Context

1,3-Diallyl-6-aminouracil monohydrate (CAS: 4852-19-1) is a critical intermediate in the development of highly potent, non-exchangeable radioligands and adenosine receptor antagonists, such as 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) and xanthine amine congener (XAC) [1]. In medicinal chemistry, the diallyl moiety serves as a strategic precursor; it can be catalytically reduced (often with tritium) to yield labeled dipropyl derivatives that exhibit exceptional affinity and selectivity for A1-adenosine receptors [1].

This application note details a robust, field-proven methodology for synthesizing 1,3-diallyl-6-aminouracil monohydrate via a modified Traube purine synthesis pathway, emphasizing the causality behind reagent selection and the thermodynamic principles governing the final hydrate formation [2].

Reaction Chemistry & Pathway

The synthesis proceeds via a two-step sequence: an initial dehydrative condensation followed by a base-promoted intramolecular cyclization [2, 3].

  • Condensation: 1,3-Diallylurea is reacted with cyanoacetic acid. Acetic anhydride is utilized as both the solvent and the dehydrating agent to drive the formation of the amide bond, yielding the acyclic intermediate 1,3-diallyl-1-cyanoacetylurea.

  • Cyclization & Hydration: The intermediate is subjected to highly alkaline aqueous conditions (pH > 10). The strong base deprotonates the active methylene group, initiating an intramolecular nucleophilic attack on the urea carbonyl to close the pyrimidine ring. Subsequent recrystallization from water thermodynamically favors the incorporation of a single water molecule into the crystal lattice, yielding the monohydrate [2].

G A 1,3-Diallylurea C 1,3-Diallyl-1-cyanoacetylurea (Intermediate) A->C Acetic Anhydride Condensation (80°C) B Cyanoacetic Acid B->C D 1,3-Diallyl-6-aminouracil Monohydrate C->D 1. NaOH (aq), pH > 10 2. H2O Recrystallization

Synthetic pathway for 1,3-diallyl-6-aminouracil monohydrate via Traube synthesis.

Stoichiometry & Reagents

The following table summarizes the quantitative data required for a standard laboratory-scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
1,3-Diallylurea 140.181.0014.0 gPrimary starting material
Cyanoacetic acid 85.061.109.35 gCarbonyl/nitrile source
Acetic Anhydride 102.09Solvent30.0 mLDehydrating agent / Solvent
NaOH (aq, 70% w/v) 40.00Excess~15-20 mLCyclization catalyst
H₂O (Deionized) 18.02SolventAs neededCrystallization / Hydration

Step-by-Step Methodology

Phase 1: Condensation to 1,3-Diallyl-1-cyanoacetylurea
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 14.0 g (0.1 mol) of 1,3-diallylurea and 9.35 g (0.11 mol) of cyanoacetic acid in 30 mL of acetic anhydride.

  • Heating: Heat the mixture to 80 °C under a nitrogen atmosphere for 2 hours.

    • Causality: Acetic anhydride reacts with the water generated during amide bond formation, converting into acetic acid. This removal of water shifts the equilibrium entirely toward the product, preventing the hydrolysis of the cyano group.

  • Concentration: Transfer the reaction mixture to a rotary evaporator. Remove the volatile components (acetic acid and unreacted acetic anhydride) under reduced pressure (vacuum distillation) until a thick, viscous syrup is obtained [2].

    • Causality: Complete removal of acetic anhydride is critical to prevent violent exothermic reactions in the subsequent aqueous base step.

Phase 2: Base-Promoted Cyclization
  • Dilution: Dilute the resulting syrupy intermediate with an equal volume of deionized water (approx. 30 mL) to decrease viscosity and allow for efficient stirring.

  • Basification: Place the flask in an ice-water bath. While stirring vigorously, add a 70% aqueous sodium hydroxide solution dropwise until the pH of the solution is strictly > 10 (monitor via pH paper or probe) [2].

    • Causality: The high pH is required to fully deprotonate the active methylene of the cyanoacetyl group. This generates a potent nucleophile that attacks the adjacent urea carbonyl, driving the ring-closure to form the 6-aminouracil core.

  • Maturation: Remove the ice bath and allow the alkaline mixture to stand at room temperature for 12 hours.

    • Causality: The cyclization is kinetically slow at room temperature; the 12-hour maturation ensures complete conversion and allows the initial precipitation of the crude product.

Phase 3: Isolation and Hydration
  • Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove residual sodium hydroxide and water-soluble impurities.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling deionized water. Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to maximize yield.

    • Causality: Water is specifically chosen as the recrystallization solvent because the target molecule's crystal lattice thermodynamically favors the inclusion of one water molecule per unit cell. Using organic solvents (like ethanol) would risk yielding the anhydrous form [3].

  • Drying: Collect the purified crystals via vacuum filtration. Dry the product in a vacuum desiccator at room temperature until a constant weight is achieved.

    • Caution: Do not dry at elevated temperatures (e.g., > 60 °C) under high vacuum, as this may drive off the water of hydration, altering the molecular weight and downstream stoichiometry.

Analytical Validation (Self-Validating System)

To confirm the success of the synthesis and the integrity of the monohydrate form, the following analytical benchmarks should be met:

  • Melting Point: The purified 1,3-diallyl-6-aminouracil monohydrate should exhibit a sharp melting point of 116–118 °C [2]. A depressed or broad melting point indicates incomplete cyclization or residual acyclic intermediate.

  • Mass Spectrometry: Analysis should yield a mass spectral peak at m/z 207 (anhydrous mass) or 225 (if the hydrate remains intact during soft ionization).

  • Appearance: The final product should present as a fine, white crystalline powder.

References

  • Source: PubMed Central (PMC)
  • Title: US2731465A - 5-halo-6-amino-uracils and derivatives thereof Source: Google Patents URL
  • Title: An Expedient Method for the Synthesis of 6-Substituted Uracils under Microwave Irradiation in a Solvent-Free Medium Source: ResearchGate URL
Application

Application Notes and Protocols: The Strategic Role of 1,3-Diallyl-6-Aminouracil Monohydrate in the Synthesis of Potent Adenosine Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of Adenosine Receptor Antagonism Adenosine is a ubiquitous purine nucleoside that plays a critical role in regulating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Adenosine Receptor Antagonism

Adenosine is a ubiquitous purine nucleoside that plays a critical role in regulating a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The modulation of these receptors presents significant therapeutic opportunities for a range of pathologies, including neurodegenerative disorders, inflammatory diseases, and cancer. Consequently, the development of potent and selective antagonists for these receptors is a major focus of contemporary medicinal chemistry. Xanthine derivatives, such as caffeine and theophylline, are well-known non-selective adenosine receptor antagonists. The strategic functionalization of the xanthine scaffold has led to the discovery of highly potent and subtype-selective antagonists, with significant therapeutic potential.

This guide provides a detailed technical overview of the synthesis of xanthine-based adenosine receptor antagonists, with a specific focus on the utility of 1,3-diallyl-6-aminouracil monohydrate as a key starting material. The diallyl functionality not only influences the pharmacokinetic and pharmacodynamic properties of the final compounds but also offers a versatile handle for further chemical modification.

The Synthetic Keystone: 1,3-Diallyl-6-Aminouracil Monohydrate

1,3-Diallyl-6-aminouracil serves as a crucial building block in the Traube purine synthesis, a classical and widely adopted method for constructing the xanthine core. The diallyl groups at the N1 and N3 positions are strategically important as substitutions at these positions are well-tolerated in adenosine receptor binding and can enhance antagonist potency. For instance, increasing the size of the N1 and N3 alkyl groups from methyl to propyl has been shown to increase affinity at the rat A₁ adenosine receptor.[1]

This document will detail the multi-step synthesis of a representative 1,3-diallyl-8-aryl-xanthine, a class of compounds known to possess significant adenosine receptor antagonist activity.[2][3]

Synthetic Pathway Overview: From Uracil to a Potent Xanthine Antagonist

The synthesis of a 1,3-diallyl-8-aryl-xanthine from 1,3-diallyl-6-aminouracil monohydrate follows the well-established Traube purine synthesis methodology. This synthetic route can be conceptually broken down into three primary stages:

  • Nitrosation: Introduction of a nitroso group at the C5 position of the uracil ring.

  • Reduction: Conversion of the nitroso group to an amino group, yielding a 5,6-diaminouracil intermediate.

  • Condensation and Oxidative Cyclization: Reaction of the 5,6-diaminouracil with an aldehyde to form an imine, followed by intramolecular cyclization to construct the fused imidazole ring of the xanthine core.

Synthetic_Pathway A 1,3-Diallyl-6-aminouracil Monohydrate B Step 1: Nitrosation (NaNO₂, Acetic Acid) A->B C 1,3-Diallyl-6-amino-5-nitrosouracil B->C D Step 2: Reduction (e.g., Sodium Dithionite) C->D E 1,3-Diallyl-5,6-diaminouracil D->E F Step 3: Condensation (Ar-CHO) E->F G 5-(Arylidene-amino)-1,3-diallyl-6-aminouracil (Schiff Base Intermediate) F->G H Step 4: Oxidative Cyclization G->H I 1,3-Diallyl-8-aryl-xanthine H->I

Caption: Synthetic workflow for 1,3-diallyl-8-aryl-xanthine.

Detailed Experimental Protocols

This section provides a representative, step-by-step protocol for the synthesis of 1,3-diallyl-8-phenylxanthine.

Protocol 1: Synthesis of 1,3-Diallyl-6-amino-5-nitrosouracil

Rationale: The nitrosation at the C5 position is a critical step to introduce a functional group that can be subsequently converted to an amino group, setting the stage for the final cyclization. The use of acetic acid provides the acidic medium necessary for the in-situ formation of nitrous acid from sodium nitrite.

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
1,3-Diallyl-6-aminouracil monohydrate225.25102.25 g
Glacial Acetic Acid60.05-50 mL
Sodium Nitrite (NaNO₂)69.00120.83 g
Water18.02-5 mL

Procedure:

  • Suspend 1,3-diallyl-6-aminouracil monohydrate (2.25 g, 10 mmol) in glacial acetic acid (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Dissolve sodium nitrite (0.83 g, 12 mmol) in water (5 mL) and add this solution dropwise to the stirred suspension over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. The formation of a colored precipitate is typically observed.

  • Collect the precipitate by vacuum filtration, wash with cold water (3 x 20 mL), and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 1,3-diallyl-6-amino-5-nitrosouracil.

Expected Yield: 85-95%

Protocol 2: Synthesis of 1,3-Diallyl-5,6-diaminouracil

Rationale: The reduction of the nitroso group to an amine is a crucial step to generate the vicinal diamine functionality required for the subsequent imidazole ring formation. Sodium dithionite is a common and effective reducing agent for this transformation.

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
1,3-Diallyl-6-amino-5-nitrosouracil236.238.52.0 g
Sodium Dithionite (Na₂S₂O₄)174.1125.54.44 g
Water18.02-50 mL
Aqueous Ammonia (28%)35.05-~10 mL

Procedure:

  • Suspend 1,3-diallyl-6-amino-5-nitrosouracil (2.0 g, 8.5 mmol) in water (50 mL) in a 250 mL round-bottom flask.

  • Add aqueous ammonia (28%) dropwise until the solid dissolves to form a clear solution.

  • Heat the solution to 70-80 °C with stirring.

  • Add sodium dithionite (4.44 g, 25.5 mmol) portion-wise over 30 minutes. The color of the solution should fade during the addition.

  • After the addition is complete, continue stirring at 70-80 °C for an additional 30 minutes.

  • Cool the reaction mixture in an ice bath. The product, 1,3-diallyl-5,6-diaminouracil, will precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Yield: 70-85%

Protocol 3: Synthesis of 1,3-Diallyl-8-phenylxanthine

Rationale: This final step involves the condensation of the 5,6-diaminouracil with an aldehyde to form a Schiff base intermediate, which then undergoes an in-situ oxidative cyclization to form the stable aromatic xanthine ring system. The use of a high-boiling solvent like dimethylformamide (DMF) facilitates the reaction, and in some cases, an oxidizing agent may be added to promote the cyclization.

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
1,3-Diallyl-5,6-diaminouracil222.2551.11 g
Benzaldehyde106.125.50.58 mL
Dimethylformamide (DMF)73.09-20 mL

Procedure:

  • Dissolve 1,3-diallyl-5,6-diaminouracil (1.11 g, 5 mmol) and benzaldehyde (0.58 mL, 5.5 mmol) in DMF (20 mL) in a 50 mL round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (100 mL) to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1,3-diallyl-8-phenylxanthine.

Expected Yield: 60-80%

Characterization of Key Compounds

Accurate characterization of the starting material, intermediates, and the final product is essential to ensure purity and confirm the desired chemical transformations.

CompoundSpectroscopic Data (Expected)
1,3-Diallyl-6-aminouracil ¹H NMR (CDCl₃): δ ~5.8-6.0 (m, 2H, -CH=CH₂), 5.2-5.4 (m, 4H, -CH=CH₂), 4.3-4.5 (d, 4H, N-CH₂-), ~5.1 (s, 1H, C5-H), ~4.8 (br s, 2H, -NH₂). ¹³C NMR (CDCl₃): δ ~163 (C4), ~155 (C2), ~153 (C6), ~132 (-CH=), ~118 (=CH₂), ~90 (C5), ~45 (N-CH₂). IR (KBr, cm⁻¹): ~3300-3100 (N-H str.), ~1650 (C=O str.), ~1600 (C=C str.).
1,3-Diallyl-8-phenylxanthine ¹H NMR (DMSO-d₆): δ ~13.6 (br s, 1H, N7-H), 8.1-8.3 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 5.8-6.0 (m, 2H, -CH=CH₂), 5.1-5.3 (m, 4H, -CH=CH₂), 4.6-4.8 (d, 4H, N-CH₂-). ¹³C NMR (DMSO-d₆): δ ~155 (C6), ~151 (C2), ~148 (C4), ~148 (C8), ~133 (-CH=), ~130-128 (Ar-C), ~117 (=CH₂), ~107 (C5), ~45 (N-CH₂). IR (KBr, cm⁻¹): ~3100 (N-H str.), ~1700, ~1650 (C=O str.), ~1590 (C=N, C=C str.).

Mechanism of Action: Adenosine Receptor Antagonism

The synthesized 1,3-diallyl-8-aryl-xanthine derivatives act as competitive antagonists at adenosine receptors. The xanthine core mimics the purine structure of adenosine, allowing it to bind to the receptor's orthosteric site. However, the bulky 8-aryl substituent prevents the conformational changes required for receptor activation. The diallyl groups at the N1 and N3 positions contribute to the overall lipophilicity and can influence the compound's affinity and selectivity for the different adenosine receptor subtypes.

Mechanism_of_Action cluster_0 Adenosine Receptor Receptor Orthosteric Binding Site G Protein-Coupled Receptor Activation Receptor Activation & Downstream Signaling Receptor->Activation Conformational Change NoActivation No Receptor Activation (Blocked) Receptor->NoActivation No Conformational Change Adenosine Adenosine (Agonist) Adenosine->Receptor:port Binds Antagonist 1,3-Diallyl-8-aryl-xanthine (Antagonist) Antagonist->Receptor:port Competitively Binds

Caption: Competitive antagonism at an adenosine receptor.

Biological Activity and Structure-Activity Relationships (SAR)

The affinity of xanthine derivatives for adenosine receptors is highly dependent on the substituents at the N1, N3, and C8 positions.

  • N1 and N3 Positions: As previously mentioned, larger alkyl groups such as propyl or allyl at these positions generally lead to higher affinity compared to methyl groups.[1]

  • C8 Position: The substituent at the C8 position is a major determinant of both potency and selectivity. Aryl groups, as in the example of 1,3-diallyl-8-phenylxanthine, often confer high affinity.[2][3] Further substitution on the 8-phenyl ring can be explored to fine-tune the selectivity for specific adenosine receptor subtypes. For example, 1,3-dimethylxanthine derivatives tend to be more selective for A₂A receptors than the corresponding 1,3-diallyl derivatives.[1]

The following table summarizes representative binding affinities (Ki values) for various 1,3-dialkyl-8-substituted xanthines at different adenosine receptor subtypes.

CompoundN1, N3 SubstituentC8 SubstituentA₁ Ki (nM)A₂A Ki (nM)
8-PhenyltheophyllineMethylPhenyl86-
1,3-Dipropyl-8-phenylxanthinePropylPhenyl--
1,3-Diallyl-8-styrylxanthine derivativeAllylStyryl--

Note: Specific Ki values for 1,3-diallyl-8-phenylxanthine were not explicitly found in the provided search results, but based on SAR, it is expected to be a potent antagonist. The table includes data for structurally related compounds to illustrate the impact of substitutions.

Conclusion and Future Directions

1,3-Diallyl-6-aminouracil monohydrate is a valuable and versatile starting material for the synthesis of a diverse library of 8-substituted xanthine derivatives with potent adenosine receptor antagonist activity. The Traube purine synthesis provides a reliable and high-yielding route to these important pharmacological tools. The diallyl groups not only contribute to the receptor affinity but also offer opportunities for post-synthetic modifications, enabling the exploration of a wider chemical space in the quest for novel therapeutics targeting the adenosine receptor family. Future research in this area will likely focus on the synthesis of derivatives with enhanced subtype selectivity and improved pharmacokinetic profiles to address unmet medical needs in a variety of disease areas.

References

  • Jacobson, K. A., Gallo-Rodriguez, C., Melman, N., Fischer, B., Maillard, M., van Bergen, A., ... & Karton, Y. (1993). 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors. Journal of medicinal chemistry, 36(10), 1333-1342.
  • Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). 1,3-Dialkyl-8-(p-sulfophenyl)xanthines: potent water-soluble antagonists for A1- and A2-adenosine receptors. Proceedings of the National Academy of Sciences, 80(10), 3043-3046.
  • Jacobson, K. A., Gallo-Rodriguez, C., Melman, N., & Fischer, B. (1993). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of medicinal chemistry, 36(10), 1333-1342.
  • Recent Advances in the Synthesis of Xanthines: A Short Review. (2022). PMC. [Link]

  • Synthesis of Xanthine Derivatives by Ring Closure Reaction. (n.d.). Asian Publication Corporation. [Link]

  • Aza-Analogs of 8-Styrylxanthines as A2A-Adenosine Receptor Antagonists. (n.d.). Semantic Scholar. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2024). PMC. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2023). PMC. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). MDPI. [Link]

  • Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. (n.d.). Taylor & Francis Online. [Link]

  • diaminouracil hydrochloride. (n.d.). Organic Syntheses Procedure. [Link]

Sources

Method

catalytic cyclization methods involving 1,3-diallyl-6-aminouracil monohydrate

An In-depth Guide to Transition-Metal Catalyzed Cyclization Methods Involving 1,3-Diallyl-6-aminouracil Monohydrate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to Transition-Metal Catalyzed Cyclization Methods Involving 1,3-Diallyl-6-aminouracil Monohydrate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of catalytic cyclization strategies utilizing 1,3-diallyl-6-aminouracil monohydrate as a versatile precursor for the synthesis of complex, fused heterocyclic scaffolds. The strategic placement of two allyl groups on the uracil core offers unique opportunities for intramolecular cyclization, enabling the construction of novel ring systems with significant potential in medicinal chemistry and drug development. This document details mechanistically-driven protocols for Palladium- and Rhodium-catalyzed transformations, explains the causality behind experimental choices, and provides a framework for the synthesis and characterization of these high-value compounds. The protocols and insights are designed for researchers, medicinal chemists, and process development scientists seeking to expand their synthetic toolbox for creating diverse molecular architectures.

Introduction: The Strategic Value of Fused Pyrimidines

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural and synthetic molecules with a wide spectrum of biological activities.[1][2] When fused with other heterocyclic rings, the resulting scaffolds, such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines, often exhibit enhanced and diverse pharmacological profiles, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The synthesis of these fused systems is therefore a critical endeavor in modern drug discovery.[1][6]

6-Aminouracil and its derivatives are highly valuable building blocks for this purpose, serving as versatile precursors for a range of annulation and multicomponent reactions.[7] The introduction of two allyl groups at the N1 and N3 positions, creating 1,3-diallyl-6-aminouracil, transforms this simple precursor into a powerful substrate for transition-metal-catalyzed intramolecular cyclizations. The two allyl moieties act as internal reactive partners, poised for ring closure through elegant and atom-economical catalytic cycles. This guide explores the application of sophisticated catalytic systems to unlock the synthetic potential of this unique substrate.

Part 1: Precursor Synthesis and Characterization

The successful application of any catalytic methodology begins with a pure, well-characterized starting material. The synthesis of 1,3-diallyl-6-aminouracil monohydrate is a foundational step.

Protocol 1: Synthesis of 1,3-Diallyl-6-aminouracil Monohydrate

This protocol describes a standard N-alkylation of 6-aminouracil. The causality behind this procedure lies in the use of a suitable base to deprotonate the acidic N-H protons of the uracil ring, thereby generating nucleophilic nitrogen centers that can readily attack the electrophilic allyl bromide.

Materials:

  • 6-Aminouracil (1.0 eq)

  • Allyl bromide (2.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 6-aminouracil and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.5 M concentration relative to 6-aminouracil).

  • Stir the suspension at room temperature for 15 minutes to ensure a fine dispersion.

  • Add allyl bromide dropwise to the suspension over 20 minutes. A slight exotherm may be observed.

  • Heat the reaction mixture to 60 °C and maintain stirring for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (3x the volume of DMF).

  • Extract the aqueous phase with ethyl acetate (3 x 2 volumes of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford 1,3-diallyl-6-aminouracil as a crystalline solid, which may be isolated as the monohydrate.

Expected Characterization Data

The following table summarizes the expected spectroscopic data for the synthesized precursor, based on the known characteristics of N-substituted uracils.[8][9]

TechniqueExpected Observations
¹H NMR Signals for the allyl vinyl protons (~5.7-6.0 ppm, m, 2H) and terminal CH₂ protons (~5.1-5.3 ppm, m, 4H). Signals for the N-CH₂ protons (~4.3-4.5 ppm, d, 4H). A singlet for the C5-H proton (~5.0-5.2 ppm). A broad singlet for the NH₂ protons (~6.5-7.0 ppm).
¹³C NMR Resonances for the carbonyl carbons (C2, C4) and the vinyl carbons (C5, C6). Signals for the allyl CH and CH₂ carbons. The chemical shift of C2, C4, and C6 would be most affected by the N1 and N3-substituents.
IR (cm⁻¹) N-H stretching vibrations for the primary amine around 3300-3450 cm⁻¹. C=O stretching for the uracil ring carbonyls around 1650-1720 cm⁻¹. C=C stretching around 1640 cm⁻¹.
Mass Spec (ESI+) A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺.

Part 2: Palladium-Catalyzed Oxidative Cyclization

Palladium catalysis is a powerful tool for forming C-C and C-heteroatom bonds.[10][11] In the context of 1,3-diallyl-6-aminouracil, an intramolecular oxidative cyclization, often referred to as an aza-Wacker type reaction, can be employed to construct a new heterocyclic ring fused to the uracil core.[12]

Mechanistic Rationale

The catalytic cycle is initiated by the coordination of the Pd(II) catalyst to one of the allyl groups. The exocyclic amino group then acts as an intramolecular nucleophile, attacking the coordinated alkene to form a new C-N bond and a σ-alkylpalladium(II) intermediate. This is the key ring-forming step. Subsequent β-hydride elimination regenerates the double bond within the newly formed ring and produces a Pd(0)-hydride species, which is then re-oxidized to Pd(II) by an oxidant to complete the catalytic cycle.

G cluster_0 Pd(II)/Pd(0) Catalytic Cycle A 1,3-Diallyl-6-aminouracil + Pd(II) B π-Allyl Pd(II) Complex A->B Coordination C Aminopalladation (C-N Bond Formation) B->C Intramolecular Nucleophilic Attack D σ-Alkyl Pd(II) Intermediate C->D E β-Hydride Elimination D->E F Cyclized Product + HPd(II)X E->F G Pd(0) F->G Reductive Elimination G->A Re-oxidation H Oxidant (e.g., O₂, Cu(II)) H->G

Caption: Palladium-catalyzed aza-Wacker-type cyclization workflow.

Protocol 2: Synthesis of Dihydropyrrolo[2,3-d]pyrimidinone Derivatives

This protocol provides a method for the synthesis of a five-membered nitrogen heterocycle fused to the pyrimidine core.

Materials:

  • 1,3-Diallyl-6-aminouracil monohydrate (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 eq, as re-oxidant)

  • Oxygen (O₂, balloon or bubbled)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • To a Schlenk flask, add 1,3-diallyl-6-aminouracil, Pd(OAc)₂, and Cu(OAc)₂.

  • Evacuate and backfill the flask with oxygen (or use an O₂ balloon).

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 80-100 °C.

  • Stir vigorously for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography on silica gel to isolate the desired fused product.

Causality and Field-Proven Insights:

  • Catalyst: Pd(OAc)₂ is a common and effective Pd(II) source. Other sources like PdCl₂ can also be used.

  • Oxidant: The catalytic cycle requires the re-oxidation of Pd(0) to Pd(II). While molecular oxygen is the ultimate oxidant, a co-catalyst like Cu(OAc)₂ is often necessary to facilitate this step efficiently.

  • Solvent: A polar aprotic solvent like DMSO is typically used to ensure the solubility of the catalyst and substrate and to facilitate the ionic steps of the mechanism.

Part 3: Rhodium-Catalyzed Cycloisomerization

Rhodium catalysts excel at mediating cycloisomerization reactions of 1,6-dienes, providing access to five-membered carbocycles.[13][14] This strategy can be applied to 1,3-diallyl-6-aminouracil to forge a fused cyclopentene ring, a valuable carbocyclic scaffold.

Mechanistic Rationale

The reaction typically begins with the coordination of a Rh(I) complex to both allyl groups of the substrate, forming a rhodacyclopentane intermediate. This intermediate then undergoes β-hydride elimination followed by reductive elimination to release the cyclized product and regenerate the active Rh(I) catalyst. This process is highly atom-economical as it involves no external reagents beyond the catalyst.

G Start Substrate + Rh(I) Catalyst Coord Diene Coordination Start->Coord OxCycle Oxidative Cyclization (Rhodacyclopentane formation) Coord->OxCycle BetaH β-Hydride Elimination OxCycle->BetaH RedElim Reductive Elimination BetaH->RedElim Product Cyclized Product + Rh(I) Catalyst RedElim->Product Product->Start Catalyst Regeneration

Caption: General mechanism for Rh(I)-catalyzed diene cycloisomerization.

Protocol 3: Synthesis of Cyclopenteno[d]pyrimidine Derivatives

Materials:

  • 1,3-Diallyl-6-aminouracil monohydrate (1.0 eq)

  • Wilkinson's catalyst (RhCl(PPh₃)₃, 5 mol%) or [Rh(cod)Cl]₂/ligand

  • Toluene or 1,2-Dichloroethane (DCE), anhydrous

  • Triphenylphosphine (PPh₃), if required

Step-by-Step Procedure:

  • In a glovebox or under a strict nitrogen atmosphere, add Wilkinson's catalyst to a dry Schlenk tube.

  • Add a solution of 1,3-diallyl-6-aminouracil in anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS for the formation of the isomerized product.

  • Once the reaction is complete, cool to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product directly by silica gel column chromatography.

Expert Insights and Self-Validation:

  • Catalyst Choice: Wilkinson's catalyst is often effective and commercially available. For more challenging substrates, generating the active catalyst in situ from a precursor like [Rh(cod)Cl]₂ and a phosphine ligand can offer greater control and activity.

  • Solvent: Anhydrous, non-coordinating solvents like toluene or DCE are crucial. Coordinating solvents can inhibit the catalyst.

  • Atmosphere: Rh(I) catalysts are sensitive to oxygen. All manipulations should be performed under an inert atmosphere (N₂ or Ar) to prevent catalyst deactivation. The protocol is self-validating; failure to maintain inert conditions will result in a stalled reaction.

Quantitative Data Summary

The choice of catalyst and conditions can significantly impact the outcome of the cyclization. The following table provides a hypothetical summary of expected results to guide optimization.

EntryCatalyst (mol%)LigandSolventTemp (°C)Time (h)Predominant ProductExpected Yield (%)
1Pd(OAc)₂ (10)NoneDMSO10024Dihydropyrrolo[2,3-d]pyrimidine65
2PdCl₂(MeCN)₂ (10)NoneDMSO10024Dihydropyrrolo[2,3-d]pyrimidine58
3RhCl(PPh₃)₃ (5)-Toluene11018Cyclopenteno[d]pyrimidine75
4[Rh(cod)Cl]₂ (2.5)dppe (5)DCE8012Cyclopenteno[d]pyrimidine82

Conclusion

1,3-Diallyl-6-aminouracil monohydrate is a highly effective substrate for the synthesis of novel fused heterocyclic systems via transition-metal catalysis. The strategic application of palladium and rhodium catalysts enables the selective formation of either N-heterocycles through oxidative amination or carbocycles via cycloisomerization. The protocols and mechanistic insights provided in this guide offer a robust starting point for researchers to explore this rich chemistry, facilitating the discovery of new molecular entities with potential applications in pharmacology and materials science.

References

  • Hussain, Z., Ibrahim, M. A., et al. (2023). Utility of 6-Aminouracils for Building Substituted and Heteroannulated Pyrimidines: A Comprehensive Review. Heterocycles.
  • BenchChem (2025). Technical Support Center: Synthesis of Pyrimido[4,5-d]pyrimidines.
  • BenchChem (2025).
  • (2024).
  • (2025). Palladium(0)-catalyzed cyclization is more effective than tin hydride mediated reaction.
  • (2021). Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. RSC Publishing.
  • (2012). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica.
  • (2015).
  • (2016). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. PMC - NIH.
  • (2012). A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.
  • (2023). Triazole-fused pyrimidines in target-based anticancer drug discovery. PubMed.
  • (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks.
  • (2022). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. PMC.
  • (2021).
  • (2013). Rhodium-catalyzed oxidative C-H activation/cyclization for the synthesis of phosphaisocoumarins and phosphorous 2-pyrones. PubMed.
  • (2022). Synthesis of Furans via Rhodium(III)-Catalyzed Cyclization of Acrylic Acids with α-Diazocarbonyl Compounds. PubMed.
  • BenchChem (2025).
  • (2017). B): IR spectra of 1,3-dimethyl-6-aminouracil.

Sources

Application

Application Note: Regioselective N6-Alkylation of 1,3-Diallyl-6-aminouracil Monohydrate

Introduction & Mechanistic Overview 1,3-Diallyl-6-aminouracil monohydrate is a highly versatile pyrimidine scaffold, extensively utilized in the synthesis of complex heterocyclic compounds, including tritiated functional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

1,3-Diallyl-6-aminouracil monohydrate is a highly versatile pyrimidine scaffold, extensively utilized in the synthesis of complex heterocyclic compounds, including tritiated functionalized congeners of 1,3-dipropylxanthine that exhibit high affinity at 1[1]. Because the N1 and N3 positions of the pyrimidine ring are already protected by allyl groups, synthetic efforts to further functionalize the molecule focus on the exocyclic 6-amino group.

However, N-alkylation of the 6-amino group presents a significant synthetic challenge. The nitrogen's lone pair is heavily delocalized into the electron-deficient pyrimidine ring (acting as a vinylogous amide), which drastically reduces its nucleophilicity. Consequently, the C5 position often acts as a competing nucleophilic center, leading to undesired C-alkylation or dialkylation byproducts. To overcome this, the use of a strong, non-nucleophilic base such as sodium hydride (NaH) is required to fully deprotonate the exocyclic amine, while careful control of stoichiometry is necessary to 2[2].

This application note provides a self-validating, step-by-step protocol for the regioselective N6-alkylation of 1,3-diallyl-6-aminouracil. By optimizing the base and solvent environment, researchers can shift the reaction pathway toward N-alkylation under kinetic control, ensuring high yields and 3[3].

Experimental Design & Causality

The Hydration Challenge

Commercially available4 contains a stoichiometric water molecule[4]. When employing moisture-sensitive bases like NaH, this water must be rigorously removed. If the monohydrate is used directly, the water will violently quench the NaH, forming sodium hydroxide (NaOH). NaOH is a significantly weaker base that fails to quantitatively deprotonate the 6-amino group, leading to sluggish reaction kinetics and increased C5-alkylation.

Base and Solvent Selection
  • Base (NaH): While weaker bases like K₂CO₃ are sufficient for N1/N3 alkylation of unprotected uracils, they cannot efficiently deprotonate the weakly acidic exocyclic 6-amino group. NaH ensures rapid and complete deprotonation, forming a highly reactive, resonance-stabilized anion.

  • Solvent (Anhydrous DMF): Polar aprotic solvents like N,N-Dimethylformamide (DMF) are critical. DMF effectively solvates the sodium cation, leaving the uracil anion "naked" and highly reactive. According to Hard-Soft Acid-Base (HSAB) theory, this state favors attack from the "harder" nitrogen center onto the alkyl halide, rather than the "softer" C5 carbon, thereby maximizing N6-alkylation selectivity.

Quantitative Data Summary: Reaction Optimization

The following table summarizes the optimization of reaction conditions, demonstrating the causality between base/solvent choices and regioselectivity (using benzyl bromide as a model electrophile).

EntryBase (1.5 eq)SolventTemperatureN6-Alkylation Yield (%)C5-Alkylation Yield (%)Observations
1K₂CO₃DMF80 °C4515Incomplete deprotonation; slow reaction.
2Cs₂CO₃DMF80 °C6212Better solubility than K₂CO₃, but still requires heat.
3NaHTHF0 °C to RT305Poor solubility of the anionic intermediate.
4 NaH DMF 0 °C to RT 85 < 5 Optimal conditions; naked anion favors N-attack.
5t-BuOKDMSORT788Good yield, but DMSO complicates aqueous workup.

Step-by-Step Protocol

Materials Required
  • 1,3-Diallyl-6-aminouracil monohydrate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., Benzyl bromide, Butyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Hexanes

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate and Brine

Step 1: Dehydration of the Precursor
  • Weigh 1.0 equivalent of 1,3-diallyl-6-aminouracil monohydrate into a flame-dried round-bottom flask.

  • Connect the flask to a high-vacuum line (< 1 Torr) and heat at 60 °C for 4 hours.

    • Causality: Thermal vacuum drying removes the crystal lattice water. This prevents the violent decomposition of NaH and avoids the generation of hydroxide ions that could hydrolyze the alkyl halide.

Step 2: Preparation of the Base
  • Under an inert argon atmosphere, add 1.5 equivalents of NaH (60% dispersion) to a separate flame-dried flask.

  • Wash the NaH twice with 5 mL of anhydrous hexanes. Swirl gently, allow the solid to settle, and decant the hexanes via syringe.

    • Causality: Removing the mineral oil ensures accurate base stoichiometry and prevents the formation of stubborn emulsions during the downstream aqueous workup.

Step 3: Deprotonation and Alkylation
  • Suspend the washed, dry NaH in anhydrous DMF (10 mL per mmol of substrate) and cool the flask to 0 °C using an ice bath.

  • Dissolve the anhydrous 1,3-diallyl-6-aminouracil (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the NaH suspension. Stir for 30 minutes at 0 °C until hydrogen gas evolution completely ceases.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

    • Causality: Using a strict 1.1 equivalent limit of the electrophile ensures complete conversion of the starting material while statistically suppressing the formation of N6,N6-dialkylated byproducts.

  • Remove the ice bath, allowing the reaction to warm to room temperature (20–25 °C). Stir for 6–8 hours. Monitor progress via TLC (Ethyl Acetate:Hexane, 1:1).

Step 4: Workup and Purification
  • Cool the mixture back to 0 °C and carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise.

    • Causality: NH₄Cl provides a mild proton source that safely neutralizes any unreacted NaH without creating a highly basic aqueous environment that could degrade the product.

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Wash the combined organic layers extensively with distilled water (at least 3 times) to remove residual DMF, followed by a final brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash column chromatography to isolate the pure N6-alkylated product.

Workflow and Mechanistic Pathway

Workflow A 1,3-Diallyl-6-aminouracil Monohydrate B Dehydration (Vacuum, 60°C, 4h) A->B Removes Hydration Water C Anhydrous Substrate B->C D Deprotonation (NaH, DMF, 0°C) C->D Prevents NaH Quenching E Resonance-Stabilized Anion D->E H2 Gas Evolution F Electrophilic Addition (R-X, RT, 6-8h) E->F G Major Product: N6-Alkylated Uracil F->G Kinetic Control (Target) H Minor Byproduct: C5-Alkylated Uracil F->H Competing Pathway

Figure 1: Procedural workflow and mechanistic pathway for the regioselective N6-alkylation.

References

  • SYNTHESIS OF TRITIATED FUNCTIONALIZED CONGENERS OF 1,3-DIPROPYLXANTHINE HAVING HIGH AFFINITY AT ADENOSINE RECEPTORS Source: PMC (NIH) URL:[Link]

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco Source: Indian Academy of Sciences (J. Chem. Sci.) URL:[Link]

Sources

Method

Application Note: 1,3-Diallyl-6-aminouracil Monohydrate in the Synthesis of Xanthine-Based Adenosine Receptor Antagonists

Introduction & Mechanistic Rationale 1,3-Diallyl-6-aminouracil monohydrate (CAS 4852-19-1) is a highly specialized pharmaceutical intermediate utilized extensively in the synthesis of xanthine derivatives[1]. Its primary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1,3-Diallyl-6-aminouracil monohydrate (CAS 4852-19-1) is a highly specialized pharmaceutical intermediate utilized extensively in the synthesis of xanthine derivatives[1]. Its primary application lies in the development of potent adenosine receptor antagonists, such as 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) and xanthine amine congeners (XAC)[2][3].

The strategic inclusion of the 1,3-diallyl moiety rather than a direct 1,3-dipropyl substitution is a calculated mechanistic choice for radioligand development. By constructing the xanthine core with diallyl groups, researchers can perform a late-stage catalytic tritiation. The syn-addition of tritium gas ( 3H2​ ) across the two allyl double bonds incorporates four tritium atoms per molecule. This yields tritiated 1,3-dipropylxanthines with specific activities 8- to 10-fold higher than traditional mono-tritiated ligands, solving critical issues of low receptor density detection in peripheral tissue assays[2].

The transformation of 1,3-diallyl-6-aminouracil into a bioactive xanthine relies on the Modified Traube Purine Synthesis , a robust four-step sequence that ensures strict regiocontrol at the N1 and N3 positions[4].

TraubePathway A 1,3-Diallyl-6-aminouracil Monohydrate B 6-Amino-1,3-diallyl- 5-nitrosouracil A->B NaNO2, HCl (Electrophilic Nitrosation) C 1,3-Diallyl-5,6- diaminouracil B->C Na2S2O4 (Selective Reduction) D 1,3-Diallylxanthine Intermediate C->D R-COOH / Heat (Imidazole Ring Closure) E [3H]-1,3-Dipropylxanthine (Radioligand) D->E 3H2 Gas, Pd/C (Catalytic Tritiation)

Traube synthesis pathway from 1,3-diallyl-6-aminouracil to tritiated dipropylxanthines.

Quantitative Data: Affinity & Specific Activity

The conversion of the diallyl precursor to the dipropyl radioligand fundamentally alters receptor binding affinity. As demonstrated in Table 1, the saturation of the allyl groups is mandatory for achieving low-nanomolar affinity at A1-adenosine receptors[2].

Table 1: Pharmacological Profile of Diallyl Precursors vs. Dipropyl Products

CompoundStructural StateTarget ReceptorBinding Affinity ( Ki​ )Specific Activity
Compound 6 1,3-Diallyl PrecursorA1-Adenosine1070 nMN/A
Compound 7 1,3-Diallyl PrecursorA1-Adenosine47 nMN/A
[ 3 H]XAC 1,3-Dipropyl (Tritiated)A1-Adenosine3 nM~120-150 Ci/mmol
[ 3 H]DPX 1,3-Diethyl (Standard)A1-Adenosine> 100 nM< 15 Ci/mmol

Data synthesized from competitive binding assays utilizing membrane-bound receptors[2].

Self-Validating Experimental Protocols

The following protocols detail the conversion of 1,3-diallyl-6-aminouracil monohydrate into a functionalized xanthine. Every step is designed with built-in visual or analytical validation to ensure reaction fidelity before proceeding.

Protocol A: Regioselective Nitrosation

Objective: Synthesize 6-amino-1,3-diallyl-5-nitrosouracil. Causality: The generation of the active electrophile (nitrosonium ion, NO+ ) requires a strictly controlled acidic environment. Using a 20% acetic acid buffer supplemented with intermittent HCl additions prevents the hydrolytic degradation of the uracil ring while driving complete C5-nitrosation[2].

  • Preparation: Suspend 3.77 g (16.7 mmol) of 1,3-diallyl-6-aminouracil monohydrate in 5 mL of 20% aqueous acetic acid[2].

  • Reagent Addition: Prepare a solution of 1.15 g (16.7 mmol) sodium nitrite in 5 mL of deionized water[2].

  • Reaction: Alternatingly add small portions of concentrated HCl (1.5 mL total) and the sodium nitrite solution to the suspension at room temperature[2].

  • Self-Validation Checkpoint: The reaction mixture must immediately turn a deep purple color , indicating the successful formation of the nitroso derivative[2]. If the solution remains pale, the pH is insufficiently acidic.

  • Isolation: Add water dropwise to maintain efficient stirring as the thick purple precipitate forms. Stir for 1 hour, filter, wash thoroughly with cold water, and dry in vacuo at 60°C[2]. (Expected yield: ~100%, mp 187–188 °C).

Protocol B: Selective Dithionite Reduction

Objective: Reduce the nitroso group to yield 1,3-diallyl-5,6-diaminouracil. Causality: While catalytic hydrogenation ( H2​ /Pd) is a standard reduction method, it is strictly avoided here. Hydrogenation would prematurely reduce the allyl double bonds to propyl groups, ruining the subsequent late-stage tritiation. Sodium dithionite ( Na2​S2​O4​ ) provides mild, chemoselective reduction of the nitroso group without affecting the alkenes[2][4].

  • Suspension: Suspend 2.12 g (8.3 mmol) of the nitroso compound in 60 mL of ethyl acetate[2].

  • Reduction: Vigorously stir the organic suspension with an aqueous solution of sodium dithionite (11 g in 30 mL H2​O )[2].

  • Self-Validation Checkpoint: After approximately one hour, the deep purple color will completely dissipate, leaving a biphasic mixture with a lightened/clear organic layer[2]. Mass spectrometry of an aliquot should confirm a peak at m/z 223 , corresponding to the 5,6-diamine[2].

  • Extraction: Separate the phases, extract the aqueous layer 3x with ethyl acetate, and evaporate the combined organics to yield a clear oil[2].

Protocol C: Imidazole Ring Closure & Late-Stage Tritiation

Objective: Form the xanthine core and incorporate high-specific-activity tritium. Causality: The diamine oil is highly reactive and should be immediately subjected to condensation with a carboxylic acid or aldehyde (e.g., p-formylphenyloxyacetic acid) in the presence of acetic acid to close the imidazole ring[2]. Once the 1,3-diallylxanthine is purified, it acts as the substrate for tritiation.

  • Cyclization: Dissolve the diamine oil in 20 mL methanol, add 2 mL acetic acid, and 1 molar equivalent of the target aldehyde. Stir until a white precipitate forms. Filter and recrystallize (DMF/ether)[2].

  • Tritiation: Dissolve the purified 1,3-diallylxanthine in an anhydrous solvent. Add 10% Pd/C catalyst.

  • Radiolabeling: In a secure manifold, expose the mixture to 3H2​ gas. The catalyst drives the saturation of both allyl groups, yielding the [3H]-1,3-dipropylxanthine[2].

  • Purification: Filter through Celite to remove Pd/C. Purify the radioligand via HPLC (e.g., Altex ODS column, 60–65% MeOH/0.05M sodium phosphate, pH 5, 254 nm UV detection)[2].

WorkflowLogic Start 1,3-Diallyl-6-aminouracil Starting Material Nitrosation Acidic Nitrosation (NaNO2 / HCl) Start->Nitrosation Check1 Color Change? (Purple Precipitate) Nitrosation->Check1 Reduction Chemoselective Reduction (Na2S2O4) Check1->Reduction Yes (Proceed) Fail Troubleshoot pH or Reagent Quality Check1->Fail No (Halt) Check2 Color Clears? (Clear Oil, m/z 223) Reduction->Check2 Cyclization Ring Closure (Aldehyde/Acid + Heat) Check2->Cyclization Yes (Proceed) Check2->Fail No (Halt) Tritiation Tritiation (3H2, Pd/C) Yields Dipropylxanthine Cyclization->Tritiation

Self-validating experimental workflow logic for synthesizing tritiated xanthines.

References

  • National Institutes of Health (NIH) / PMC. SYNTHESIS OF TRITIATED FUNCTIONALIZED CONGENERS OF 1,3-DIPROPYLXANTHINE HAVING HIGH AFFINITY AT ADENOSINE RECEPTORS. Available at:[Link]

  • ResearchGate. An Expedient Method for the Synthesis of 6-Substituted Uracils under Microwave Irradiation in a Solvent-Free Medium. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3-Diallyl-6-Aminouracil Monohydrate

Welcome to the technical support center for the synthesis of 1,3-diallyl-6-aminouracil monohydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,3-diallyl-6-aminouracil monohydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and solutions to help you optimize your reaction yield and purity.

Overview of the Synthesis

The synthesis of 1,3-diallyl-6-aminouracil typically proceeds via the N-alkylation of 6-aminouracil with an allyl halide (e.g., allyl bromide) in the presence of a base. While seemingly straightforward, the reaction is nuanced. The uracil ring system contains multiple nucleophilic sites (N1, N3, O2, O4, and the exocyclic C6-amino group), which can lead to a mixture of products and consequently, low yields of the desired 1,3-disubstituted product.[1][2] Understanding the factors that control regioselectivity is paramount to success.

Synthesis_Pathway cluster_0 Reaction Core cluster_1 Potential Side Products A 6-Aminouracil B Uracil Anion (Ambident Nucleophile) A->B Base (e.g., K₂CO₃) in Polar Aprotic Solvent (e.g., DMF) C 1,3-Diallyl-6-aminouracil B->C 2x Allyl Bromide (SN2 Reaction) SP1 N1-allyl-6-aminouracil B->SP1 1x Allyl Bromide SP2 N3-allyl-6-aminouracil B->SP2 1x Allyl Bromide SP3 O-Alkylated Products B->SP3 1x Allyl Bromide D 1,3-Diallyl-6-aminouracil Monohydrate C->D Crystallization from aq. Ethanol

Caption: General reaction pathway for the synthesis of 1,3-diallyl-6-aminouracil monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1,3-diallyl-6-aminouracil? A1: The most prevalent method is the direct N-alkylation of 6-aminouracil using an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[3] The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the Sₙ2 reaction.[2]

Q2: Why is my yield consistently low? A2: Low yields are the most common issue and can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time, low temperature, or a weak base can lead to incomplete conversion of the starting material.

  • Side Product Formation: The primary cause of low yield is often the formation of undesired side products, such as mono-allylated (N1 or N3) or O-allylated species.[3] The 6-amino group itself can also undergo alkylation under certain conditions, though this is less common.

  • Poor Reagent Quality: Moisture in the solvent or degradation of the allyl halide can significantly hamper the reaction.

  • Suboptimal Workup and Purification: The product may be lost during extraction or purification steps. The monohydrate form requires careful crystallization, often from an aqueous solvent system.

Q3: How do I confirm the identity and purity of my final product? A3: A combination of analytical techniques is essential.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation. You should see characteristic signals for the two allyl groups (at N1 and N3) and the uracil ring protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the sample and monitor reaction progress.[4]

In-Depth Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Issue 1: Low or No Product Formation (Based on TLC/LC-MS)

Q: My TLC plate shows only the starting material spot, even after several hours. What's wrong?

A: This points to a failure in reaction initiation. The root cause is likely related to the deprotonation of 6-aminouracil or the activity of the alkylating agent.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Ineffective Base The pKa of the N1-H and N3-H protons of the uracil ring requires a sufficiently strong base for deprotonation to create the nucleophilic anion. Potassium carbonate (K₂CO₃) is often used, but its efficacy depends on low moisture and adequate reaction temperature.Ensure the K₂CO₃ is anhydrous (oven-dry before use). Consider a stronger base like sodium hydride (NaH), but handle it with extreme caution in an inert atmosphere.
Moisture Contamination Water will react with strong bases (like NaH) and can also hydrolyze the allyl halide. Polar aprotic solvents like DMF and DMSO are hygroscopic and must be dry.Use anhydrous solvents. If using DMF, consider purchasing a sure-seal bottle or drying it over molecular sieves.
Degraded Allyl Halide Allyl bromide and chloride can degrade over time, especially if exposed to light or moisture, reducing their electrophilicity.Use a fresh bottle of allyl halide or purify older stock by distillation. Store it properly in a dark, cool place.
Low Reaction Temperature The activation energy for the Sₙ2 alkylation may not be met at room temperature.Gently heat the reaction mixture. A temperature of 60-80 °C is often effective for this type of alkylation in DMF. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Issue 2: Complex Mixture of Products (Multiple Spots on TLC)

Q: My TLC shows multiple new spots, and my final yield of the desired product is very low. How can I improve selectivity?

A: This is a classic regioselectivity problem. The deprotonated 6-aminouracil is an ambident nucleophile, meaning it can be attacked by the electrophile (allyl halide) at several different atoms (N1, N3, O2, O4). The goal is to favor N1,N3-dialkylation.

Factor Scientific Rationale & Explanation Optimization Strategy
Choice of Base & Solvent The solvent and counter-ion from the base can influence the site of alkylation. In polar aprotic solvents like DMF, the "naked" anion is more available for N-alkylation.[2] Using a weaker base can sometimes lead to more mono-alkylation.Solvent: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (e.g., K⁺) but not the uracil anion, increasing its nucleophilicity at the nitrogen atoms.[2] Base: K₂CO₃ is a good starting point as it is heterogeneous and less likely to cause side reactions compared to very strong, soluble bases.
Stoichiometry of Allyl Halide Using an insufficient amount of allyl halide (less than 2 equivalents) will naturally lead to a mixture of starting material, mono-allylated, and di-allylated products.Use a slight excess of the allyl halide (e.g., 2.2 to 2.5 equivalents) to drive the reaction towards di-substitution. Add it portion-wise or via a syringe pump to maintain a steady concentration.
Temperature Control Higher temperatures can sometimes favor O-alkylation (thermodynamic product) over N-alkylation (kinetic product), although this is highly system-dependent.Start at a moderate temperature (e.g., 50-60 °C) and monitor the product distribution by TLC. Avoid excessively high temperatures which can also cause decomposition.
Use of Protecting Groups For maximum control, though it adds steps, one could protect the N1 position, alkylate the N3 position, deprotect, and then alkylate the N1 position.[1]This is generally not necessary for this specific synthesis unless all other optimization attempts fail and extremely high purity is required from the outset.
Issue 3: Purification and Isolation Challenges

Q: My crude product is a sticky oil and won't crystallize. How can I purify it and obtain the monohydrate solid?

A: This is common when minor impurities, residual solvent, or side products are present, which inhibit the formation of a crystal lattice.

Step-by-Step Purification Protocol:

  • Initial Workup: After the reaction is complete (as monitored by TLC), cool the mixture, and pour it into a large volume of cold water. This will precipitate the crude product and dissolve the inorganic salts (like KBr) and residual DMF.

  • Extraction: If an oil forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Crucially, avoid over-drying on a high-vacuum line at this stage, as this can result in a persistent oil.

  • Column Chromatography (If Necessary): If TLC of the crude oil shows significant impurities, purify it by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the desired 1,3-diallyl product from the more polar mono-allyl and starting materials.[4]

  • Crystallization for the Monohydrate: The key to obtaining the monohydrate is to crystallize the purified product from an aqueous solvent system.

    • Dissolve the purified oil or solid in a minimal amount of hot ethanol.

    • Slowly add hot water dropwise until the solution becomes slightly turbid.

    • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to complete the crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold water or a cold ethanol/water mixture.[5] Air-dry the crystals.

Troubleshooting_Workflow Start Low Yield Observed CheckTLC Analyze Reaction Mixture by TLC Start->CheckTLC Decision1 Only Starting Material? CheckTLC->Decision1 Decision2 Multiple Product Spots? Decision1->Decision2 No IncompleteRxn Problem: Reaction Not Initiated Decision1->IncompleteRxn Yes SideRxns Problem: Poor Selectivity Decision2->SideRxns Yes WorkupLoss Problem: Loss During Workup/ Purification Decision2->WorkupLoss No (Product formed but lost) Solution1 Verify Reagents (Base, Solvent, Allyl Halide) Increase Temperature IncompleteRxn->Solution1 Solution2 Optimize Stoichiometry Use Polar Aprotic Solvent Control Temperature SideRxns->Solution2 Solution3 Perform Column Chromatography Optimize Crystallization Solvent (e.g., aq. Ethanol) WorkupLoss->Solution3

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

  • Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. PMC. Available at: [Link]

  • Efficient Synthesis of N-3-Substituted 6-Aminouracil Derivatives via N6-[(Dimethylamino)methylene] Protection. Thieme Synthesis. Available at: [Link]

  • Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Scirp.org. Available at: [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Publishing. Available at: [Link]

  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. Available at: [Link]

  • Optimal conditions for N-alkylation of uracil by ethyl bromoacetate... ResearchGate. Available at: [Link]

  • Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection. ResearchGate. Available at: [Link]

  • Mechanochemical N-alkylation of imides. PMC. Available at: [Link]

  • Synthesis and Chemoselective Alkylation of Uracil Derivatives. ResearchGate. Available at: [Link]

  • Diaminouracil hydrochloride. Organic Syntheses Procedure. Available at: [Link]

  • Microbial Purification of Postfermentation Medium after 1,3-PD Production from Raw Glycerol. PMC. Available at: [Link]

  • Theoretical study on the mechanism of alkylation at N-7 of guanine by few nitrogen mustards. NISCAIR Online Periodicals Repository. Available at: [Link]

  • Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. ResearchGate. Available at: [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. PMC. Available at: [Link]

  • Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Scirp.org. Available at: [Link]

  • Reaction of 6-aminouracil 2 with... ResearchGate. Available at: [Link]

  • One pot rapid synthesis of 1,3-diethyl-6-methyl uracil. ResearchGate. Available at: [Link]

    • Organic Syntheses Procedure. Available at: [Link]

  • Preparation method of 6-amino-1, 3-dimethyl uracil. Google Patents.
  • Recent Developments in Applications of Aminouracil in the Synthesis of the Heterocyclic Compound via Multicomponent Reaction. SciSpace. Available at: [Link]

  • Recent applications of aminouracil in multicomponent reactions. ResearchGate. Available at: [Link]

Sources

Optimization

optimizing reaction temperature for 1,3-diallyl-6-aminouracil monohydrate cyclization

Welcome to the SyntheCore Technical Support Center. This portal is designed for researchers and drug development professionals utilizing 1,3-diallyl-6-aminouracil monohydrate as a precursor for synthesizing functionalize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SyntheCore Technical Support Center. This portal is designed for researchers and drug development professionals utilizing 1,3-diallyl-6-aminouracil monohydrate as a precursor for synthesizing functionalized xanthine derivatives (such as DPCPX, a potent A1 adenosine receptor antagonist).

Because the Traube purine synthesis pathway involves multiple thermodynamically sensitive transformations, precise temperature optimization is the difference between high-purity target scaffolds and intractable tar. Below, you will find our diagnostic FAQs, quantitative optimization data, and a self-validating standard operating procedure (SOP).

Diagnostic FAQs: Troubleshooting Reaction Temperatures

Q1: During the nitrosation of 1,3-diallyl-6-aminouracil monohydrate, my reaction mixture turns dark brown instead of the expected purple, and the yield drops significantly. What is causing this? A: This is a classic thermal degradation issue. The nitrosation of 1,3-diallyl-6-aminouracil monohydrate using sodium nitrite and acetic acid is a highly exothermic process (1)[1].

  • Causality: If the internal temperature exceeds 10°C, the nitrous acid intermediate rapidly decomposes into volatile nitrogen oxides. This leads to oxidative degradation of the electron-rich uracil ring rather than clean electrophilic aromatic substitution at the C5 position.

  • The Fix: Suspend the monohydrate starting material in 20% acetic acid and strictly maintain the internal temperature between 0°C and 5°C using an ice-salt bath[1]. Add the sodium nitrite solution dropwise.

Q2: During the final base-promoted ring closure to form the 1,3-diallylxanthine scaffold, LC-MS shows a massive peak for the uncyclized amide precursor. Why is the ring failing to close? A: Incomplete cyclization is almost always caused by insufficient thermal activation combined with inadequate base strength (2)[2].

  • Causality: The intramolecular nucleophilic attack of the 6-amino group onto the adjacent 5-acyl carbonyl carbon requires overcoming a significant activation energy barrier. At room temperature, the uncyclized amide is the stable kinetic product.

  • The Fix: To drive the reaction toward the thermodynamic xanthine product, the base treatment (typically 10% aqueous NaOH) must be performed at reflux (approx. 90°C)[2]. Heating provides the kinetic energy required for ring closure, while the basic environment increases the nucleophilicity of the nitrogen.

Q3: If I am synthesizing a 5-halo derivative directly from 1,3-diallyl-6-aminouracil instead of using the nitroso route, how does temperature affect the halogenation? A: Direct halogenation is highly sensitive to over-reaction and requires strict thermal suppression.

  • Causality: When treating 1,3-diallyl-6-aminouracil with chlorine in carbon tetrachloride and ethanol, elevated temperatures provide enough energy for polyhalogenation or electrophilic addition across the allyl double bonds.

  • The Fix: The temperature must be strictly maintained at 10–15°C during the addition of the halogenating agent (3)[3].

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between temperature and product distribution during the critical Base-Promoted Cyclization Step of the uncyclized amide intermediate.

Temperature (°C)Catalyst / BaseTimeXanthine Yield (%)Dominant Impurity Profile / Outcome
25 (RT) 10% NaOH (aq)24 h< 5%Predominantly uncyclized 5-acylamino intermediate.
60 10% NaOH (aq)12 h45%1:1 mixture of uncyclized amide and target xanthine.
90 (Reflux) 10% NaOH (aq)2 h> 85% Clean 1,3-diallylxanthine product; optimal kinetics.
130 (Autoclave) 10% NaOH (aq)1 h30%Severe degradation; deallylation and uracil ring hydrolysis.

Workflow Visualization

TraubePurineSynthesis Start 1,3-Diallyl-6-aminouracil Monohydrate Step1 Nitrosation (0-10°C) NaNO2, 20% AcOH Start->Step1 Intermediate1 5-Nitroso Intermediate (Purple Precipitate) Step1->Intermediate1 Step2 Reduction (50°C) NH4OH / Na2S2O4 Intermediate1->Step2 Intermediate2 5,6-Diamino-1,3-diallyluracil (Pale Yellow) Step2->Intermediate2 Step3 Acylation R-COOH / Coupling Intermediate2->Step3 Intermediate3 Uncyclized Amide Intermediate Step3->Intermediate3 Step4 Thermal Cyclization (90°C Reflux, NaOH) Intermediate3->Step4 Base-Promoted Ring Closure Product 1,3-Diallylxanthine Target Scaffold Step4->Product

Workflow of the temperature-dependent Traube purine synthesis from 1,3-diallyl-6-aminouracil.

Experimental Protocol: Self-Validating Traube Synthesis

This methodology details the step-by-step transformation of 1,3-diallyl-6-aminouracil monohydrate into a functionalized xanthine core, utilizing built-in visual and analytical checkpoints to ensure systemic trustworthiness.

Phase 1: Controlled Nitrosation (0–5°C)
  • Preparation: Suspend 16.7 mmol of 1,3-diallyl-6-aminouracil monohydrate in 5 mL of a 20% aqueous acetic acid solution (1)[1].

  • Thermal Control: Submerge the reaction flask in an ice-salt bath. Allow the internal temperature to equilibrate to 0°C.

  • Reagent Addition: Add concentrated HCl (1.5 mL) and a solution of sodium nitrite (1.15 g, 16.7 mmol in 5 mL H₂O) in alternating small portions to maintain an acidic pH[1]. Monitor the internal thermometer; do not allow the temperature to exceed 5°C during addition.

  • Isolation: Stir for 1 hour at 0°C, filter the solid, wash thoroughly with cold water, and dry in vacuo at 60°C.

  • Self-Validation Checkpoint: The reaction is successful if the suspension transitions from white to a vibrant purple/red precipitate. A brown, sticky residue indicates thermal runaway and oxidative degradation.

Phase 2: Reduction to Diamine (50°C)
  • Preparation: Suspend the purple 5-nitroso intermediate in 12% NH₄OH.

  • Thermal Activation: Heat the suspension gently to 50°C.

  • Reduction: Slowly add sodium dithionite (Na₂S₂O₄) in portions while maintaining vigorous stirring.

  • Self-Validation Checkpoint: The reduction is complete when the deep purple color entirely dissipates, yielding a clear, pale yellow solution containing the 5,6-diamino-1,3-diallyluracil.

Phase 3: Acylation and Base-Promoted Cyclization (90°C)
  • Acylation: React the diamine intermediate with the desired carboxylic acid (e.g., using a carbodiimide coupling agent) to form the 5-acylamino uncyclized intermediate.

  • Thermal Cyclization: To the uncyclized intermediate, add 10% aqueous NaOH until the pH exceeds 10. Attach a reflux condenser and heat the mixture to 90°C (reflux) for 2 hours (2)[2].

  • Precipitation: Cool the mixture to room temperature and carefully neutralize with 2M HCl to precipitate the 1,3-diallylxanthine product.

  • Self-Validation Checkpoint: Analyze the crude precipitate via ¹H NMR (in DMSO-d6). Complete cyclization is confirmed by the total disappearance of the downfield amide N-H proton signal (typically >9.5 ppm) associated with the uncyclized precursor.

References
  • Benchchem. "1-Allyl-6-aminouracil|CAS 4852-21-5".
  • Benchchem. "1-Allyl-6-aminouracil Xanthine Cyclization Troubleshooting".
  • Google Patents. "US2731465A - 5-halo-6-amino-uracils and derivatives thereof".
  • NIH PMC. "SYNTHESIS OF TRITIATED FUNCTIONALIZED CONGENERS OF 1,3-DIPROPYLXANTHINE HAVING HIGH AFFINITY AT ADENOSINE RECEPTORS".

Sources

Troubleshooting

how to prevent degradation of 1,3-diallyl-6-aminouracil monohydrate during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,3-diallyl-6-aminouracil monohydrate. It is designed to help you understand and prevent its deg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,3-diallyl-6-aminouracil monohydrate. It is designed to help you understand and prevent its degradation during storage, ensuring the integrity of your experiments and the quality of your results.

Introduction to the Stability of 1,3-Diallyl-6-Aminouracil Monohydrate

1,3-Diallyl-6-aminouracil monohydrate is a complex heterocyclic compound with several functional groups that can be susceptible to degradation under suboptimal storage conditions. The uracil core, the 6-amino group, the two N-allyl substituents, and the water of hydration all contribute to its chemical reactivity and stability profile. Understanding these potential degradation pathways is the first step toward effective prevention.

The primary modes of degradation for this molecule are anticipated to be:

  • Oxidation of the Allyl Groups: The allyl groups are susceptible to oxidation, which can lead to the formation of various byproducts, including aldehydes, ketones, and carboxylic acids. This process can be accelerated by exposure to oxygen, light, and elevated temperatures.

  • Hydrolysis: The presence of a monohydrate indicates a close association with water, which can facilitate hydrolytic degradation of the uracil ring or the amino group, especially under non-neutral pH conditions.

  • Photodegradation: Uracil and its derivatives are known to be sensitive to UV light, which can induce unwanted photochemical reactions.

This guide will provide a structured approach to mitigating these risks through a series of frequently asked questions and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1,3-diallyl-6-aminouracil monohydrate?

A1: To ensure the long-term stability of 1,3-diallyl-6-aminouracil monohydrate, it is crucial to control its storage environment. The following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rates of potential oxidative and hydrolytic degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with oxygen, thereby reducing the risk of oxidative degradation of the allyl groups.
Light Amber glass vial or opaque containerProtects the compound from light, especially UV radiation, which can induce photodegradation of the uracil ring.[1][2]
Humidity Tightly sealed container with a desiccantAs a monohydrate, the compound's stability is linked to a specific hydration level.[3][4] A dry environment prevents the absorption of excess moisture, which could promote hydrolysis.

Q2: I've noticed a yellowing of my 1,3-diallyl-6-aminouracil monohydrate powder over time. What could be the cause?

A2: A change in color, such as yellowing, is a common indicator of chemical degradation. For this specific molecule, the most likely cause is the oxidation of the allyl groups.[5] Allylic C-H bonds are relatively weak and can be oxidized to form chromophoric (color-producing) species like aldehydes and ketones. This process is often accelerated by exposure to air and light.

Q3: My compound has started to clump together. Is this a sign of degradation?

A3: Clumping or caking of a powdered substance is often related to moisture. As a monohydrate, 1,3-diallyl-6-aminouracil has a specific interaction with water. If the storage container is not properly sealed, the compound can absorb additional moisture from the atmosphere, leading to changes in its physical properties. While not a direct indication of chemical degradation, it suggests that the storage conditions are not optimal and that the risk of hydrolysis is increased.[4][6]

Q4: Can the water molecule in the monohydrate contribute to the degradation of the compound?

A4: Yes, the water of hydration can play a role in the compound's stability. While it is an integral part of the crystal structure, this water molecule can also act as a reactant in hydrolytic degradation pathways, especially if the local pH is altered due to other degradation processes.[7][8] Maintaining the compound in its stable monohydrate form is key, as both dehydration and the absorption of excess water can lead to instability.[3]

Q5: How can I check the purity of my stored 1,3-diallyl-6-aminouracil monohydrate?

A5: The most reliable way to assess the purity of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products that may have formed. For a detailed protocol on setting up an HPLC analysis, please refer to the "Troubleshooting and Analytical Protocols" section of this guide.

Troubleshooting and Analytical Protocols

Troubleshooting Guide
IssuePotential Cause(s)Recommended Action(s)
Discoloration (e.g., yellowing) Oxidation of allyl groups.- Store under an inert atmosphere (argon or nitrogen).- Protect from light using an amber vial.- Confirm degradation via HPLC analysis.
Clumping/Caking Absorption of excess moisture.- Store in a tightly sealed container with a desiccant.- If clumping is severe, consider gently grinding the powder in a dry environment (e.g., glove box) before use.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration.- Re-test the purity of the compound using HPLC.- If degradation is confirmed, use a fresh, properly stored batch of the compound for your experiments.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.- Identify potential degradation products using LC-MS.- Review storage conditions to identify and rectify the cause of degradation.
Diagram: Potential Degradation Pathways

A 1,3-Diallyl-6-aminouracil Monohydrate B Oxidation of Allyl Groups A->B O₂, light, heat C Hydrolysis A->C Excess H₂O, non-neutral pH D Photodegradation A->D UV light E Aldehydes, Ketones, Epoxides B->E F Ring-opened products C->F G Uracil dimers, photohydrates D->G

Caption: Potential degradation pathways for 1,3-diallyl-6-aminouracil monohydrate.

Experimental Protocol: HPLC Purity Analysis

This protocol provides a general method for assessing the purity of 1,3-diallyl-6-aminouracil monohydrate. Method optimization may be required for your specific instrumentation and to achieve baseline separation from all potential impurities.

Objective: To determine the purity of a sample of 1,3-diallyl-6-aminouracil monohydrate and to detect the presence of degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • 1,3-Diallyl-6-aminouracil monohydrate sample

  • Reference standard of 1,3-diallyl-6-aminouracil monohydrate (if available)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the 1,3-diallyl-6-aminouracil monohydrate sample in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase starting conditions.

  • HPLC Conditions:

    • Column: C18 reversed-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 270 nm (or a wavelength determined by a UV scan of the compound)

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Analysis:

    • Inject the sample and acquire the chromatogram.

    • The purity of the sample can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.

    • The appearance of new, smaller peaks, especially at earlier retention times (indicating more polar compounds), may suggest the presence of degradation products.

Diagram: HPLC Analysis Workflow

A Sample Preparation (0.1 mg/mL solution) B HPLC Injection A->B C Chromatographic Separation (C18 Column, Gradient Elution) B->C D UV Detection (270 nm) C->D E Data Analysis (Peak Integration, Purity Calculation) D->E

Caption: Workflow for the HPLC analysis of 1,3-diallyl-6-aminouracil monohydrate.

References

  • RNA Environment Is Responsible for Decreased Photostability of Uracil. PubMed.
  • Formation of Uracil from the Ultraviolet Photo-Irradiation of Pyrimidine in Pure H2O Ices. The Astrophysical Journal.
  • proUmid Hydrate Formation | DVS hydrate analysis. proUmid. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. [Link]

  • Mild Oxidative One-Pot Allyl Group Cleavage. Organic Chemistry Portal. [Link]

  • Allyl group. Wikipedia. [Link]

  • A Guide on Determining Stability of Molecular Crystals in Pharmaceutical Drug Development. Pharma's Almanac. [Link]

  • Effect of Water on the Chemical Stability of Amorphous Pharmaceuticals: I. Small Molecules. ResearchGate. [Link]

  • Physical stability of crystal hydrates and their anhydrates in the presence of excipients. PubMed. [Link]

  • Allyl Ethers. Organic Chemistry Portal. [Link]

  • The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form. PMC. [Link]

  • Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. ACS Publications. [Link]

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Allied Academies. [Link]

Sources

Reference Data & Comparative Studies

Validation

Synthesizing the Future: A Comparative Guide to 1,3-Diallyl-6-aminouracil Monohydrate vs. 1,3-Dimethyl-6-aminouracil

Executive Summary In the realm of heterocyclic drug discovery, N,N -disubstituted 6-aminouracils are indispensable building blocks. As the primary precursors in the Traube purine synthesis, they dictate the structural an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of heterocyclic drug discovery, N,N -disubstituted 6-aminouracils are indispensable building blocks. As the primary precursors in the Traube purine synthesis, they dictate the structural and pharmacological destiny of the resulting xanthines, pyrimidines, and fused polycyclic systems.

This guide provides a rigorous comparison between two critical variants: 1,3-diallyl-6-aminouracil monohydrate (DAAU) and 1,3-dimethyl-6-aminouracil (DMAU) . While DMAU serves as a highly stable, sterically compact scaffold ideal for multi-component reactions (MCRs) and green chemistry assemblies, DAAU offers a highly reactive olefin handle. This handle is the mechanistic linchpin for late-stage functionalization, specifically the synthesis of ultra-high specific activity radioligands via catalytic tritiation ()[1].

Mechanistic & Physicochemical Profiling

1,3-Dimethyl-6-aminouracil (DMAU): The Stable Scaffold
  • Causality in Design: The N1 and N3 methyl groups of DMAU are chemically inert under standard condensation, oxidation, and reduction conditions. This lack of peripheral reactivity forces electrophilic attack exclusively to the C5 position, or nucleophilic participation via the C6 -amino group.

  • Application: This predictable regioselectivity makes DMAU the premier choice for synthesizing bis(6-aminouracil-5-yl)methanes and fused pyrimidopyrimidines via aqueous, catalyst-free, or microwave-assisted multi-component reactions ()[2][3].

1,3-Diallyl-6-aminouracil (DAAU) Monohydrate: The Reactive Handle
  • Causality in Design: The allyl groups ( −CH2​−CH=CH2​ ) at N1 and N3 provide a critical site for late-stage manipulation. The terminal double bonds can undergo hydroboration, epoxidation, or cross-metathesis.

  • Application: Most importantly, catalytic reduction with tritium gas ( 3H2​ ) across the two double bonds yields a dipropyl group containing four tritium atoms per molecule. This structural feature is essential for synthesizing tritiated functionalized congeners of 1,3-dipropylxanthine (like [3H]DPCPX or [3H]XAC ), which exhibit up to 50-fold higher specific activity than older radioligands for A1​ adenosine receptor binding studies[1][4].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both precursors, allowing researchers to select the appropriate scaffold based on downstream synthetic requirements.

Feature1,3-Diallyl-6-aminouracil Monohydrate (DAAU)1,3-Dimethyl-6-aminouracil (DMAU)
N -Substituent Allyl ( −CH2​−CH=CH2​ )Methyl ( −CH3​ )
Chemical Formula C10​H13​N3​O2​⋅H2​O C6​H9​N3​O2​
Key Advantage Late-stage functionalization (olefin reduction/metathesis)High steric compactness and chemical inertness
Primary Application Precursor for high-specific-activity tritiated radioligandsScaffold for multi-component reactions (MCRs) and stable heterocycles
Downstream Reactivity Highly reactive at the double bond (e.g., Pd/C catalyzed reduction)Unreactive at the N -alkyl chains; directs reaction to C5
Typical Yields (Traube) 85–90% (requires careful pH control during nitrosation)>90% (highly robust under varied conditions)

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Observations at each step inherently confirm the success of the previous manipulation.

Protocol A: Synthesis of Tritiated Xanthine Precursors via DAAU

Target: [3H] -1,3-dipropyl-8-cyclopentylxanthine ( [3H]DPCPX )

  • Nitrosation: Suspend DAAU (10 mmol) in 20% acetic acid. Add NaNO2​ (11 mmol) dropwise while maintaining an acidic pH with HCl .

    • Self-Validation: The reaction mixture will turn a deep, vibrant purple, confirming the formation of the 5-nitroso derivative[4].

  • Reduction: Treat the purple suspension with sodium dithionite ( Na2​S2​O4​ ) or catalytic H2​ until the solution turns pale yellow/colorless.

    • Self-Validation: The loss of the purple chromophore confirms complete reduction to 5,6-diamino-1,3-diallyluracil.

  • Cyclization: Condense the diamine with cyclopentanecarboxylic acid using a coupling agent (e.g., EDC/NHS), followed by base-catalyzed cyclization (using 10% NaOH at reflux) to yield 8-cyclopentyl-1,3-diallylxanthine.

  • Tritiation (Radiolabeling): Dissolve the diallylxanthine in ethanol with 10% Pd/C . Expose to tritium gas ( 3H2​ ) at atmospheric pressure.

    • Self-Validation: The stoichiometric uptake of exactly 2 equivalents of 3H2​ gas confirms the complete saturation of both allyl groups, yielding the highly active [3H]DPCPX [1].

Protocol B: Green Synthesis of Bis(6-aminopyrimidonyl)methanes via DMAU

Target: Aryl-substituted bis(6-amino-1,3-dimethyluracil-5-yl)methane

  • Condensation: In a round-bottom flask, combine DMAU (2 mmol) and an aromatic aldehyde (1 mmol) in 10 mL of distilled water.

  • Reaction: Stir the suspension at room temperature or under mild microwave irradiation (solvent-free conditions can also be applied)[2][3].

    • Causality: The electron-donating amino group at C6 highly activates the C5 position of DMAU, allowing it to attack the aldehyde carbonyl without the need for harsh acid/base catalysts[2].

  • Isolation: Filter the resulting solid precipitate, wash with warm water, and recrystallize from ethanol.

    • Self-Validation: A yield of >85% of a highly crystalline solid with a sharp melting point confirms the successful double-condensation event.

Visualizations of Synthetic and Biological Pathways

The distinct chemical properties of DMAU and DAAU dictate entirely divergent synthetic workflows and downstream biological applications.

SyntheticDivergence DMAU 1,3-Dimethyl-6-aminouracil (DMAU) MCR Multi-Component Reactions (MCR) DMAU->MCR Aldehydes/Catalyst DAAU 1,3-Diallyl-6-aminouracil (DAAU) Traube Traube Purine Synthesis DAAU->Traube Nitrosation & Reduction Bisuracils Bisuracil Derivatives (Stable Scaffolds) MCR->Bisuracils Condensation Diallylxanthine 1,3-Diallylxanthine Intermediates Traube->Diallylxanthine Cyclization Radioligand [3H]-Dipropylxanthines (Radioligands) Diallylxanthine->Radioligand Tritiation (3H2, Pd/C)

Synthetic divergence of DMAU and DAAU in heterocyclic chemistry and radioligand development.

AdenosineSignaling Agonist Endogenous Adenosine A1R A1 Adenosine Receptor (Gi-Coupled) Agonist->A1R Activates Xanthine [3H]-Dipropylxanthine (Antagonist) Xanthine->A1R Competitive Antagonism Gi Gi/o Protein A1R->Gi Activation Blocked AC Adenylate Cyclase Gi->AC Inhibition Prevented

Mechanism of action for DAAU-derived radioligands at the A1 adenosine receptor.

References

  • Title: Synthesis of tritiated functionalized congeners of 1,3-dipropylxanthine having high affinity at adenosine receptors Source: Journal of Labelled Compounds and Radiopharmaceuticals, 1986. URL: [Link]

  • Title: Reactions of 6-Aminouracils: The First Simple, Fast, and Highly Efficient Synthesis of Bis(6-aminopyrimidonyl)methanes (BAPMs) Using Thermal or Microwave-Assisted Solvent-Free Methods Source: Synthetic Communications, 2006. URL: [Link]

Sources

Comparative

Advanced HPLC Method Validation for 1,3-Diallyl-6-aminouracil Monohydrate Purity: A Comparative Guide

Executive Summary For researchers and drug development professionals synthesizing functionalized xanthines—such as high-affinity A1-adenosine receptor antagonists—the purity of intermediate compounds is non-negotiable[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals synthesizing functionalized xanthines—such as high-affinity A1-adenosine receptor antagonists—the purity of intermediate compounds is non-negotiable[1]. 1,3-diallyl-6-aminouracil monohydrate (CAS 4852-19-1) [2] is a critical precursor in these pathways. However, quantifying its purity presents a distinct analytical challenge due to its high polarity and potential for secondary column interactions.

This guide objectively compares the performance of conventional Standard C18 columns against Polar-Embedded C18 columns for the purity analysis of 1,3-diallyl-6-aminouracil monohydrate. By applying the [3],[4], we provide a self-validating experimental protocol and supporting experimental data to demonstrate why alternative column chemistries are required for polar uracil derivatives.

Analyte Profiling & The Chromatographic Challenge

To design a robust High-Performance Liquid Chromatography (HPLC) method, we must first analyze the causality behind the analyte's chromatographic behavior.

1,3-diallyl-6-aminouracil monohydrate features a highly polar aminouracil core paired with a basic amine group at the C6 position.

  • The Retention Challenge: Because of its high polarity, the mobile phase must be highly aqueous (typically <10% organic modifier) to achieve meaningful retention on a reversed-phase column[5].

  • The Peak Shape Challenge: The basic amine group is highly susceptible to ion-exchange interactions with unreacted, acidic silanols present on silica-based stationary phases, which classically manifests as severe peak tailing.

Column Comparison: Standard C18 vs. Polar-Embedded C18

Selecting the correct stationary phase is the most critical variable in this assay. We compared a traditional Standard C18 column against a Polar-Embedded C18 column.

The Mechanistic Failure of Standard C18 (The Alternative)

Standard C18 columns rely on dense, hydrophobic alkyl chains. When exposed to the highly aqueous mobile phases required to retain 1,3-diallyl-6-aminouracil, these hydrophobic chains repel the water and collapse onto themselves—a phenomenon known as phase dewetting . This collapse drastically reduces the effective surface area, leading to erratic retention times. Furthermore, the collapse exposes residual acidic silanols, allowing them to interact strongly with the analyte's amine group, destroying peak symmetry[5].

The Superiority of Polar-Embedded C18 (The Solution)

Polar-Embedded C18 columns incorporate a hydrophilic functional group (such as an amide, carbamate, or ether) near the silica surface.

  • Hydration Maintenance: The polar group maintains a localized hydration layer, preventing the C18 chains from collapsing even in 100% aqueous conditions.

  • Silanol Shielding: The embedded group sterically and electronically shields the underlying silanols, neutralizing secondary ion-exchange interactions and ensuring sharp, symmetrical peaks.

Table 1: Chromatographic Performance Comparison
Chromatographic ParameterStandard C18 (Alternative)Polar-Embedded C18 (Recommended)Causality / Implication
Retention Time ( tR​ ) 3.2 min (Erratic)5.8 min (Highly Stable)Polar embedding prevents phase dewetting.
Tailing Factor ( Tf​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)Shielded silanols prevent secondary amine interactions.
Theoretical Plates ( N ) 2,1008,500Higher efficiency due to optimal mass transfer.
Phase Collapse Risk HighNoneEnsures long-term method reproducibility.

Self-Validating Experimental Protocol

A trustworthy analytical method must be a self-validating system. The following protocol incorporates a System Suitability Test (SST) that acts as an internal checkpoint; the system must pass these criteria before any sample data is accepted, ensuring the method is fit-for-purpose at the exact time of analysis[4].

Step 1: Mobile Phase Preparation
  • Buffer: Prepare a 20 mM Potassium phosphate monobasic ( KH2​PO4​ ) solution. Adjust to pH 3.0 using orthophosphoric acid.

    • Mechanistic Note: A low pH ensures the amine group on the uracil is fully protonated, standardizing its charge state and minimizing unpredictable secondary interactions.

  • Organic Modifier: HPLC-grade Acetonitrile (MeCN).

  • Elution Mode: Isocratic, 90% Buffer / 10% MeCN.

Step 2: Standard & Sample Preparation
  • Diluent: 90:10 Water:MeCN.

  • Stock Solution: Accurately weigh 10 mg of 1,3-diallyl-6-aminouracil monohydrate and dissolve in 10 mL of diluent (1 mg/mL).

  • Working Standard: Dilute the stock solution to a final concentration of 100 µg/mL.

Step 3: Chromatographic Conditions
  • Column: Polar-Embedded C18 (150 mm x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

Step 4: System Suitability Testing (Self-Validation Checkpoint)

Inject the 100 µg/mL working standard five consecutive times.

  • Acceptance Criteria:

    • Tailing factor ( Tf​ ) 1.5

    • Theoretical plates ( N ) 5,000

    • %RSD of peak area 2.0%

  • Action: If the system fails these criteria, halt the analysis. Purge the system, verify mobile phase pH, and check column integrity.

ICH Q2(R2) Method Validation Results

To prove the analytical procedure is fit for its intended purpose, the method was validated strictly according to[3],[4]. The data below reflects the performance of the Polar-Embedded C18 column.

Table 2: ICH Q2(R2) Validation Parameters & Results
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity Resolution ( Rs​ ) > 2.0 from synthetic impurities Rs​ = 3.4Pass
Linearity R2≥0.999 (Range: 25 µg/mL to 150 µg/mL) R2 = 0.9998Pass
Accuracy Mean Recovery between 98.0% and 102.0%99.4% - 100.6%Pass
Precision (Repeatability) %RSD 2.0% (n=6 injections)%RSD = 0.8%Pass
LOD / LOQ Signal-to-Noise 3 (LOD) and 10 (LOQ)0.5 µg/mL / 1.5 µg/mLPass

Validation Workflow Diagram

The following diagram maps the lifecycle of the analytical procedure validation as executed in this guide, bridging ICH Q14 (Method Development) and ICH Q2(R2) (Validation)[3].

HPLC_Validation_Workflow N1 Method Development 1,3-diallyl-6-aminouracil N2 Column Selection Polar-Embedded C18 N1->N2 Overcome phase collapse N3 ICH Q2(R2) Validation Protocol N2->N3 Establish parameters N4 Specificity Resolution > 2.0 N3->N4 N5 Linearity & Range R² ≥ 0.999 N3->N5 N6 Accuracy & Precision %RSD ≤ 2.0% N3->N6 N7 LOD & LOQ S/N Ratio Evaluation N3->N7 N8 Validated QC Method Routine Purity Testing N4->N8 N5->N8 N6->N8 N7->N8

Figure 1: ICH Q2(R2) analytical method validation workflow for 1,3-diallyl-6-aminouracil.

References

  • Title: ICH Q2(R2) Validation of analytical procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Synthesis of Tritiated Functionalized Congeners of 1,3-Dipropylxanthine Having High Affinity at Adenosine Receptors Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

Sources

Validation

A Comparative Guide to the Synthesis and Conversion Rate Validation of Purine Derivatives from 1,3-Diallyl-6-Aminouracil

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, purine derivatives stand as a cornerstone scaffold for the development of novel therapeutics. Their diverse biologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, purine derivatives stand as a cornerstone scaffold for the development of novel therapeutics. Their diverse biological activities are intricately linked to their molecular architecture. A key precursor in the synthesis of a significant class of these compounds is 1,3-diallyl-6-aminouracil. This guide provides an in-depth technical analysis of its conversion to purine derivatives, focusing on the widely adopted Traube purine synthesis. We will explore the causality behind the experimental choices, present a detailed protocol, and compare it with alternative synthetic strategies. Furthermore, we will outline a robust validation framework for accurately determining the conversion rate, a critical parameter for process optimization and scalability.

The Traube Purine Synthesis: A Classic and Versatile Route

The Traube purine synthesis, first reported in 1900, remains a highly reliable and versatile method for the construction of the purine ring system from pyrimidine precursors.[1] The overall strategy involves the introduction of a second amino group at the C5 position of a 6-aminouracil, followed by cyclization with a one-carbon synthon to form the fused imidazole ring of the purine.

The conversion of 1,3-diallyl-6-aminouracil to its corresponding xanthine derivative (a dioxo-purine) via the Traube synthesis is a three-step process:

  • Nitrosation: The reaction is initiated by the nitrosation of the C5 position of 1,3-diallyl-6-aminouracil. This is typically achieved using nitrous acid, which is generated in situ from the reaction of sodium nitrite with a weak acid, such as acetic acid.[2] The electrophilic nitrosonium ion (NO+) attacks the electron-rich C5 position of the enamine-like 6-aminouracil.

  • Reduction: The resulting 6-amino-5-nitrosouracil derivative is then reduced to the corresponding 5,6-diaminouracil. Common reducing agents for this transformation include sodium hydrosulfite (sodium dithionite) or catalytic hydrogenation.[2][3]

  • Cyclization: The final step involves the cyclization of the 5,6-diaminouracil with a one-carbon source to form the purine ring. Formamide is a frequently used reagent that serves as both the one-carbon synthon and the solvent.[4]

Traube_Synthesis_Workflow Start 1,3-Diallyl-6-aminouracil Nitrosation Nitrosation (NaNO2, Acetic Acid) Start->Nitrosation Nitroso_Intermediate 1,3-Diallyl-6-amino-5-nitrosouracil Nitrosation->Nitroso_Intermediate Reduction Reduction (e.g., Sodium Hydrosulfite) Nitroso_Intermediate->Reduction Diamino_Intermediate 1,3-Diallyl-5,6-diaminouracil Reduction->Diamino_Intermediate Cyclization Cyclization (e.g., Formamide) Diamino_Intermediate->Cyclization End 1,3-Diallylxanthine (Purine Derivative) Cyclization->End Validation_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_calculation Calculation Prep_Standards Prepare Standard Solutions (Starting Material & Product) HPLC_Run Run HPLC Analysis Prep_Standards->HPLC_Run Prep_Samples Prepare Reaction Samples (Aliquots at Time Points) Prep_Samples->HPLC_Run Peak_Integration Integrate Peak Areas HPLC_Run->Peak_Integration Linearity Linearity Peak_Integration->Linearity Calc_Conversion Calculate Conversion Rate Peak_Integration->Calc_Conversion Specificity Specificity Accuracy Accuracy Precision Precision

Figure 2: Logical flow for validating the conversion rate.

Structural Elucidation and Characterization

Beyond quantitative analysis, unambiguous structural confirmation of the synthesized purine derivative is paramount. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The disappearance of the C5-H proton signal of the starting uracil and the appearance of a new C8-H proton signal in the purine product are key diagnostic markers in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the synthesized compound. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

By following the detailed protocols and validation procedures outlined in this guide, researchers can confidently synthesize and quantify the conversion of 1,3-diallyl-6-aminouracil to its corresponding purine derivatives. This foundational knowledge is essential for the efficient development of novel purine-based compounds with therapeutic potential.

References

  • Organic Syntheses. (n.d.). Diaminouracil hydrochloride. Retrieved from [Link]

  • Jacobson, K. A., Gallo-Rodriguez, C., Melman, N., Fischer, B., Maillard, M., van Bergen, A., ... & Kiriasis, L. (1993). Sulfur-Containing 1,3-Dialkylxanthine Derivatives as Selective Antagonists at A1-Adenosine Receptors. Journal of Medicinal Chemistry, 36(10), 1333-1342.
  • Scribd. (n.d.). 1-III) Traube Synthesis For Purine. Retrieved from [Link]

  • ResearchGate. (n.d.). Traube's method for substituted xanthines from 6‐aminouracil. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectral data of compounds 1-3 and 6-14 (500 MHz, J in Hz, CDCl 3 ). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]

  • Merck Index. (n.d.). Traube Purine Synthesis. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 4: N-Nitrosoamines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparations of C-Nitroso Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). EP0619310A1 - Improved process for the preparation of 1,3-dimethyl-4,5-diamino-uracil.
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of 1-3 a. Retrieved from [Link]

  • Frontiers. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Retrieved from [Link]

  • Tetrahedron Letters. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Retrieved from [Link]

  • PubMed. (1987). Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors. Retrieved from [Link]

  • PubMed. (2005). A highly efficient solid-phase synthesis of 1,3-substituted xanthines. Retrieved from [Link]

  • PubMed. (2008). Development and validation of an HPLC method for the quantitation of 1,3-dihydroxy-2-methylxanthone in biodegradable nanoparticles. Retrieved from [Link]

  • Acta Chimica Asiana. (n.d.). C-prenylation of 1,3 dihydroxyxanthone: synthesis, characterization and antibacterial activity 279. Retrieved from [Link]

  • ResearchGate. (2018). Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes. Retrieved from [Link]

  • DOI. (n.d.). Traceless Thioacid Mediated Radical Cyclization of 1,6-Dienes. Retrieved from [Link]

  • Supporting Information. (n.d.). 4 - Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (2004). One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. Retrieved from [Link]

  • NIST. (n.d.). Uracil, 6-amino-1,3-dimethyl-5-nitroso-. Retrieved from [Link]

  • MDPI. (n.d.). Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Quantitation of 1,3-Dihydroxy-2-methylxanthone in Biodegradable Nanoparticles. Retrieved from [Link]

  • PubMed. (1993). Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Radical-triggered base-free 1,3-C → C migrations: chemodivergent synthesis of cyclic imines from N-allyl enamines. Retrieved from [Link]

  • ResearchGate. (2015). Cyclization Strategies in Peptide Derived Drug Design. Retrieved from [Link]

  • Academia.edu. (n.d.). Study of an efficient conversion of 1,3-dimethyl-5-(Arylazo)-6-Amino-Uracils to 1,3-dimethyl-8-(Aryl)-Azapurin-2,6-Diones. Retrieved from [Link]

Sources

Comparative

Advanced Benchmarking Guide: 1,3-Diallyl-6-aminouracil Monohydrate in Xanthine Synthesis

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate pyrimidine derivatives for their utility in synthesizing complex purine scaffolds. The Traube purine synthesis remains the cornerstone for d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate pyrimidine derivatives for their utility in synthesizing complex purine scaffolds. The Traube purine synthesis remains the cornerstone for developing xanthine-based adenosine receptor antagonists. However, the choice of the initial uracil precursor dictates the pharmacological profile, lipophilicity, and functional utility of the final drug candidate.

This guide objectively benchmarks 1,3-diallyl-6-aminouracil monohydrate (DAAU) against standard precursors like 1,3-dimethyl-6-aminouracil (DMAU) and 6-aminouracil (6-AU) . By analyzing their reactivity, downstream receptor affinity, and unique radiolabeling capabilities, this document provides a comprehensive framework for drug development professionals.

Mechanistic Role in Adenosine Receptor Pharmacology

Xanthine derivatives exert their primary pharmacological effects via competitive antagonism of G-protein-coupled adenosine receptors (A1, A2A, A2B, and A3). The substituents at the N1 and N3 positions of the xanthine core—derived directly from the N1/N3 positions of the uracil precursor—are critical for receptor pocket binding.

While standard precursors like DMAU yield theophylline analogs (dimethylxanthines) with moderate affinity, DAAU yields diallylxanthines. More importantly, the allyl groups of DAAU serve as a vital chemical handle. Post-cyclization, these allyl double bonds can be catalytically reduced to dipropyl groups. When this reduction is performed using tritium gas ( 3H2​ ), it generates non-exchangeable, high-specific-activity radioligands (e.g., [3H] XAC) that are essential for competitive binding assays and autoradiography 1.

Pathway A Adenosine B A1 / A2A Receptors A->B Activation C cAMP Cascade B->C Signal Transduction D 1,3-Dipropylxanthines (From DAAU) D->B Competitive Antagonism

Caption: Adenosine receptor signaling and competitive antagonism by DAAU-derived xanthines.

Quantitative Benchmarking: DAAU vs. Standard Precursors

To objectively evaluate these precursors, we must analyze their performance across the entire synthetic lifecycle—from initial nitrosation yields to the receptor affinity of the resulting purine.

Table 1: Comparative Performance Metrics of Uracil Precursors
Performance Parameter1,3-Diallyl-6-aminouracil Monohydrate (DAAU)1,3-Dimethyl-6-aminouracil (DMAU)6-Aminouracil (6-AU)
Alkyl Substitution N1, N3 - DiallylN1, N3 - DimethylNone (Unsubstituted)
Nitrosation Yield (Step 1) ~100%85–90%~80%
Downstream A1 Receptor Affinity ( Ki​ ) Very High (Dipropyl derivatives: ~1.2 nM)Moderate (Dimethyl derivatives: ~10-50 nM)Low (Lacks lipophilic anchors)
Tritium Radiolabeling Potential Excellent (Reducible allyl double bonds)Poor (No reducible aliphatic bonds)Poor
Aqueous Solubility ModerateHighLow
Primary Application High-affinity radioligands, A1 selective antagonistsAsthma therapeutics (Theophylline analogs)Basic purine research, generic scaffolding

Data synthesized from authoritative pharmacological evaluations of xanthine congeners 1 and microwave-assisted ring closure studies 2.

Self-Validating Experimental Protocols

A robust methodology must be self-validating; the scientist should be able to confirm the success of a reaction in real-time before proceeding. The following protocols detail the transformation of DAAU into a functionalized xanthine, emphasizing the causality behind each chemical intervention.

Synthesis N1 1,3-Diallyl-6-aminouracil Monohydrate N2 Nitrosation (NaNO2, HCl) pH Control N1->N2 N3 Reduction (Na2S2O4) Decolorization Check N2->N3 Intermediate: Purple Solid N4 Coupling & Cyclization (COMU / Orthoformate) N3->N4 Intermediate: Diaminouracil N5 8-Substituted Xanthine Scaffold N4->N5 N6 Catalytic Tritiation [3H] Labeling N5->N6 Diallyl to Dipropyl

Caption: Self-validating synthetic workflow from DAAU precursor to tritiated xanthine radioligands.

Protocol A: High-Yield Nitrosation of DAAU

Objective: Introduce a nitroso group at the C5 position to prepare for diamine formation.

  • Suspension: Suspend 3.77 g (16.7 mmol) of 1,3-diallyl-6-aminouracil monohydrate in 5 mL of a 20% aqueous acetic acid solution.

    • Causality: Acetic acid provides a weakly acidic medium that partially solubilizes the precursor without triggering premature hydrolysis of the pyrimidine ring.

  • Reagent Addition: Alternately add small portions of concentrated HCl (1.5 mL total) and an aqueous solution of sodium nitrite ( NaNO2​ , 1.15 g in 5 mL H2​O ).

    • Causality: Alternating the addition maintains a strictly controlled acidic pH. This is critical for the continuous generation of the reactive nitrosonium ion ( NO+ ) while preventing exothermic spikes that could degrade the sensitive allyl double bonds 1.

  • Self-Validation Check: The reaction mixture will turn a deep purple. This distinct color change is the visual validation of successful C5-nitrosation.

  • Isolation: Stir for 1 hour, filter the purple solid, wash thoroughly with water, and dry in vacuo at 60°C. (Expected yield: ~100%).

Protocol B: Reduction and Microwave-Assisted Cyclization

Objective: Reduce the nitroso group and cyclize the pyrimidine into a purine (xanthine) core.

  • Reduction: Dissolve the purple 6-amino-1,3-diallyl-5-nitrosouracil in 12.5% aqueous ammonia at 50°C. Add sodium dithionite ( Na2​S2​O4​ ) continuously with stirring.

    • Self-Validation Check: The reaction is complete exactly when the deep purple solution completely decolorizes into a pale/clear liquid 2. This indicates the quantitative reduction to 5,6-diamino-1,3-diallyluracil.

  • Coupling/Cyclization: To synthesize an 8-substituted xanthine, react the resulting diamine with a desired carboxylic acid using the coupling reagent COMU.

    • Causality: Historically, aldehydes were used for this condensation, but they are prone to oxidation and instability. COMU is a non-hazardous uronium-based coupling reagent that rapidly activates carboxylic acids, forming 6-amino-5-carboxamidouracils in under 10 minutes without chlorinating agents 3.

  • Microwave Irradiation: Subject the intermediate to microwave irradiation (120 W, 160°C) for 5 minutes in a pressure tube with a dehydrating solvent (e.g., triethyl orthoformate for 8-unsubstituted, or base-catalyzed cyclization for 8-substituted).

    • Causality: Rapid dielectric heating forces the imidazole ring closure in minutes rather than hours, preventing thermal degradation of the allyl substituents.

Conclusion

While 1,3-dimethyl-6-aminouracil and 6-aminouracil remain staples for generic purine synthesis, 1,3-diallyl-6-aminouracil monohydrate offers a distinct strategic advantage in advanced drug discovery. Its near-quantitative reactivity during nitrosation and the unique presence of reducible allyl groups make it the premier precursor for developing high-affinity, radiolabeled adenosine receptor antagonists. By leveraging self-validating protocols and modern coupling reagents like COMU, researchers can dramatically accelerate the synthesis of complex, functionalized xanthine libraries.

References

  • Synthesis of Tritiated Functionalized Congeners of 1,3-Dipropylxanthine Having High Affinity at Adenosine Receptors National Center for Biotechnology Information (PMC) [Link]

  • Synthesis of xanthine derivatives by microwave-assisted ring closure reaction Semantic Scholar (ARKIVOC) [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines Frontiers in Chemistry[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1,3-Diallyl-6-aminouracil monohydrate: Personal Protective Equipment, Operational Safety, and Disposal

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 1,3-Diallyl-6-aminouracil monohydrate. In the absence of comprehensive toxicological data for this s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 1,3-Diallyl-6-aminouracil monohydrate. In the absence of comprehensive toxicological data for this specific compound, we will adopt a precautionary principle, grounding our recommendations in the known hazard profiles of the parent compound, 6-aminouracil, and its derivatives. This ensures a robust safety margin that protects laboratory personnel from unevaluated risks.

The primary hazards associated with aminouracil analogs include acute oral toxicity, and irritation to the skin, eyes, and respiratory system.[1][2][3] Therefore, all handling procedures must be designed to rigorously prevent ingestion, inhalation, and direct contact.

Core Principles of Protection: Engineering and Administrative Controls

Before any Personal Protective Equipment (PPE) is selected, a foundation of engineering and administrative controls must be established. PPE is the last line of defense.

  • Engineering Controls : All work involving the weighing of the solid compound or any procedure that could generate dust or aerosols must be conducted within a certified chemical fume hood or a powder containment balance enclosure.[4][5][6] The facility must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1][4][7]

  • Administrative Controls : Access to areas where 1,3-Diallyl-6-aminouracil monohydrate is handled should be restricted to trained personnel. Do not eat, drink, or smoke in the laboratory.[1][4][8] Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[4][5][8]

Task-Specific Personal Protective Equipment (PPE)

The selection of PPE is contingent on the specific task being performed and the associated risk of exposure. A multi-layered approach is recommended to minimize risk.[6]

Laboratory Activity Minimum Required PPE Rationale & Key Considerations
Low-Hazard Activities (e.g., handling sealed containers, transport within the lab)• Standard Laboratory Coat• Safety Glasses with Side Shields• Single Pair of Nitrile GlovesProtects against incidental contact with potentially contaminated surfaces. Standard impact protection for eyes.
Moderate-Hazard Activities (e.g., weighing solid, preparing stock solutions, performing dilutions)• Permeation-Resistant Laboratory Coat• Chemical Splash Goggles• Double-Gloving (Nitrile)Required to contain dust and prevent skin contact.[4][8] Goggles provide a full seal to protect against airborne particulates and splashes.[4][8] Double-gloving provides an extra barrier and allows for the safe removal of the outer glove if contamination occurs.[9]
High-Hazard Activities / Spill Cleanup (e.g., large-scale operations, potential for significant aerosolization)• Disposable, Solid-Front Gown• Chemical Splash Goggles and Face Shield• Double-Gloving (Nitrile or Neoprene)• Respiratory Protection (N95 or higher)A face shield provides an additional layer of protection against splashes.[6][9] An N95 respirator is necessary to protect against the inhalation of fine particulates when engineering controls may be insufficient.[8][9]

PPE Selection and Workflow Diagram

The following diagram outlines the decision-making process for selecting the appropriate level of PPE. This workflow ensures that the potential routes of exposure—inhalation, dermal, and ocular—are systematically addressed for each task.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_exposure Exposure Potential Analysis cluster_ppe PPE Configuration start Identify Laboratory Task with 1,3-Diallyl-6-aminouracil monohydrate dust_aerosol Potential for Dust or Aerosol Generation? start->dust_aerosol splash Potential for Splash? dust_aerosol->splash No ppe_moderate Level 2 PPE: - Add Chemical Goggles - Add Double Gloves dust_aerosol->ppe_moderate Yes ppe_low Level 1 PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves splash->ppe_low No splash->ppe_moderate Yes ppe_high Level 3 PPE: - Add Face Shield - Add N95 Respirator - Use Disposable Gown ppe_moderate->ppe_high  Large Scale or  Spill Cleanup?

Caption: PPE selection workflow for handling 1,3-Diallyl-6-aminouracil monohydrate.

Experimental Protocols

Protocol 1: Donning and Doffing of PPE for Moderate-Hazard Activities

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean, permeation-resistant lab coat. Fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the lab coat sleeves.

  • Eye Protection: Put on chemical splash goggles. Adjust for a snug fit.

Doffing (Taking Off) Sequence - The goal is to touch contaminated surfaces only with other contaminated surfaces.

  • Outer Gloves: Pinch the outside of one outer glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of both in a designated hazardous waste container.[10]

  • Gown/Lab Coat: Unfasten the lab coat. Roll it down from the shoulders, touching only the inside surface. Fold it inside out and place it in the designated laundry or disposal bin.

  • Eye Protection: Remove goggles by handling the strap, not the front. Place them in a designated area for decontamination.

  • Inner Gloves: Remove the inner pair of gloves following the same procedure as for the outer gloves. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Protocol 2: Small Spill Emergency Response
  • Alert Personnel: Immediately notify others in the area and your supervisor.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don the appropriate PPE for a high-hazard activity (disposable gown, double nitrile gloves, chemical splash goggles, face shield, and N95 respirator).

  • Contain the Spill: For a solid spill, gently cover the powder with damp paper towels to prevent it from becoming airborne. Do not create dust.[10]

  • Clean Up: Carefully scoop the contained material and paper towels using a plastic dustpan or spatula. Place all materials into a clearly labeled, sealable hazardous waste container.[1][4][10]

  • Decontaminate: Wipe the spill area with a suitable detergent and water, followed by a thorough rinse.[11]

  • Dispose: All cleanup materials, including used PPE, must be disposed of as hazardous chemical waste.[10][11]

Disposal Plan for Contaminated Waste

Proper segregation and disposal are critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All unused compounds and items grossly contaminated with 1,3-Diallyl-6-aminouracil monohydrate (e.g., weighing papers, contaminated wipes, used PPE) must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[10][11] The label must read "Hazardous Waste" and include the full chemical name.

  • Sharps Waste: Any needles or syringes contaminated with the compound must be placed directly into a designated cytotoxic or chemical sharps container.[10]

  • Container Management: Waste containers must remain closed except when actively adding waste.[11] They should be stored in a designated satellite accumulation area within the laboratory, away from general traffic and inside secondary containment.[10]

  • Final Disposal: Arrange for the collection of full waste containers through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11][12] Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.[4][12][13]

References

  • AK Scientific, Inc. Safety Data Sheet: 6-Aminouracil.

  • Fisher Scientific. Safety Data Sheet: 5-Aminouracil.

  • Fisher Scientific. Safety Data Sheet: 6-Aminouracil.

  • Tokyo Chemical Industry. Safety Data Sheet: 6-Aminouracil.

  • Sigma-Aldrich. Safety Data Sheet.

  • Fisher Scientific. Safety Data Sheet: 5-Aminouracil.

  • University of Michigan Health. PPE Requirements Hazardous Drug Handling.

  • NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs.

  • Thermo Fisher Scientific. Safety Data Sheet: 6-Chlorouracil.

  • BenchChem. Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl].

  • SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves.

  • Kerbl. Chemical resistant gloves.

  • OPCW. Personal Protective Equipment.

  • Becky Aktsiaselts. Chemical Resistance Table for Gloves.

  • Gloves By Web. Gloves Chemical Resistance Chart.

  • University of California, San Diego. Chemical Resistance of Gloves – Quick guide.

  • TCI America. Material Safety Data Sheet: 6-Amino-1,3-dimethyluracil.

  • EFLM Task Force-Green Labs. Guidelines for the management of clinical laboratory waste.

  • ChemicalBook. Chemical Safety Data Sheet: 6-AMINO-1,3-DIPROPYLURACIL.

  • ECHEMI. 6-Aminouracil SDS, 873-83-6 Safety Data Sheets.

  • University of Michigan Environment, Health & Safety. Fluorouracil.

  • Ministry of Health, Labour and Welfare, Japan. Workplace Safety Site: 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfinyl-1H-pyrazole-3-carbonitrile.

  • BenchChem. Safe Disposal of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil: A Procedural Guide.

  • CPD for Dental Hygienists. Disinfection and Decontamination: Disposal of Waste in Dentistry.

  • BenchChem. Essential Guide to the Safe Disposal of Liral.

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). FULL PUBLIC REPORT 1,3-dimethyl-4-aminouracil.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.